N-Nitrosometoprolol
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOBGHTYDROBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928723 | |
| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-05-1, 138768-62-4 | |
| Record name | N-Nitrosometoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Genotoxic Impurity: A Technical Guide to the Formation of N-Nitrosometoprolol
For Immediate Release
This whitepaper provides an in-depth technical examination of the formation mechanism of N-Nitrosometoprolol, a nitrosamine impurity of the widely prescribed beta-blocker, Metoprolol. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and control of pharmaceutical impurities. We will delve into the core chemical processes, influencing factors, and analytical methodologies pertinent to the formation of this genotoxic compound.
Executive Summary
This compound (NO-Metoprolol) is a nitrosamine impurity that can form during the synthesis, formulation, or storage of Metoprolol-containing drug products. Its presence, even at trace levels, is a significant concern due to the classification of nitrosamines as probable human carcinogens. The formation of NO-Metoprolol arises from the reaction of the secondary amine moiety of the Metoprolol molecule with a nitrosating agent. This reaction is significantly influenced by environmental and process conditions, primarily pH, temperature, and the concentration of reactants. Understanding the kinetics and mechanisms of this formation is paramount for developing effective control and mitigation strategies in the pharmaceutical industry.
The Chemical Pathway: Nitrosation of a Secondary Amine
The formation of this compound is a classic example of the nitrosation of a secondary amine. Metoprolol, possessing a secondary isopropylamine group, is susceptible to reaction with various nitrosating agents. The most common and well-studied pathway involves the use of nitrous acid (HNO₂), which is typically formed in situ from a nitrite salt (e.g., sodium nitrite, NaNO₂) under acidic conditions.[1]
The fundamental reaction mechanism can be summarized in the following steps:
-
Formation of the Nitrosating Agent: In an acidic aqueous environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: Nitrous acid can be further protonated and subsequently lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile in the nitrosation reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in Metoprolol acts as a nucleophile, attacking the electrophilic nitrosonium ion.
-
Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamine, this compound.
Caption: Formation pathway of this compound from Metoprolol.
Quantitative Analysis of Formation Kinetics
While specific kinetic studies detailing the rate constants and activation energy for the formation of this compound are not extensively available in the public domain, the general kinetics of nitrosation of secondary amines are well-established. The rate of formation is typically found to be first order with respect to the amine and second order with respect to nitrous acid.
Factors Influencing Reaction Rate and Yield:
-
pH: The rate of nitrosation is highly dependent on the pH of the reaction medium. The optimal pH for the formation of N-nitrosamines from secondary amines is generally in the acidic range of 2.5 to 3.4.[2] This is a result of a trade-off: lower pH increases the concentration of the active nitrosating species (N₂O₃, formed from the dimerization of protonated nitrous acid), but it also increases the protonation of the secondary amine, reducing its nucleophilicity.
-
Temperature: An increase in temperature generally accelerates the rate of this compound formation. Studies on other nitrosamines have shown a significant increase in formation with rising temperatures.[3][4][5]
-
Nitrite Concentration: The yield of this compound is directly influenced by the concentration of the nitrosating agent. Higher concentrations of nitrite lead to a greater formation of the nitrosamine impurity.
Table 1: Factors Affecting this compound Formation
| Parameter | Effect on Formation Rate/Yield | Optimal Conditions for Formation |
| pH | Rate is maximal in the acidic range. | pH 2.5 - 3.4 |
| Temperature | Rate increases with increasing temperature. | Elevated temperatures |
| Metoprolol Concentration | Yield increases with increasing concentration. | Higher concentrations |
| Nitrite Concentration | Yield increases with increasing concentration. | Higher concentrations |
Experimental Protocols
This section outlines a general protocol for the synthesis of this compound and the analytical methods for its quantification, based on available literature.
Synthesis of this compound
A study by Robbiano et al. (1991) describes the synthesis of N-nitroso derivatives of several beta-blockers, including metoprolol.
Materials:
-
Metoprolol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Chloroform
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography if necessary)
-
Ethyl Acetate (for crystallization)
Procedure:
-
Dissolve Metoprolol in a suitable volume of hydrochloric acid solution.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled Metoprolol solution while stirring.
-
Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 0-5 °C).
-
Extract the reaction mixture several times with chloroform.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography.
Under these conditions, a yield of 90% of this compound as a pale yellow oil has been reported.
World Health Organization (WHO) Recommended Conditions for Nitrosation Studies:
For standardized in vitro nitrosation studies, the WHO recommends the following conditions:
-
Drug concentration: 10 mM
-
Nitrite concentration: 40 mM
-
Reaction temperature: 37 °C
-
Reaction time: 1 hour
-
pH: 3-4
Analytical Quantification of this compound
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in active pharmaceutical ingredients (APIs) and drug products. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly employed.
Table 2: Analytical Methods for this compound Quantification
| Method | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) |
| UHPLC-MS/MS | Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) | Gradient of 0.1% Formic Acid in Water and Methanol or Acetonitrile | Electrospray Ionization (ESI) - Tandem Mass Spectrometry (MS/MS) | 2-20 ppb |
| HPLC-UV | Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) | Water:Methanol (60:40) | UV at 230 nm | Not specified for NO-Metoprolol |
Sample Preparation for Analysis:
-
API: Accurately weigh the Metoprolol API and dissolve it in a suitable diluent (e.g., methanol, water, or mobile phase) to a known concentration.
-
Tablets: Weigh and crush a representative number of tablets. Extract the powder with a suitable solvent, sonicate to ensure complete dissolution of the analyte, and then filter to remove insoluble excipients.
-
Dilute the resulting solution to a concentration within the calibration range of the analytical method.
Caption: General experimental workflow for synthesis and analysis.
Logical Relationships and Influencing Factors
The formation of this compound is a multifactorial process where the interplay of chemical and physical parameters dictates the final concentration of the impurity. The following diagram illustrates the key logical relationships.
Caption: Key factors influencing this compound formation.
Conclusion and Mitigation Strategies
The formation of this compound is a well-understood chemical process governed by fundamental principles of organic chemistry. The key to controlling this impurity lies in a thorough understanding of its formation mechanism and the factors that promote it. Based on the data presented, the following mitigation strategies are recommended:
-
Control of Raw Materials: Rigorous testing of starting materials and excipients for nitrite and other potential nitrosating agents is essential.
-
Process Optimization: Manufacturing processes should be designed to avoid conditions that favor nitrosation, such as highly acidic environments and elevated temperatures, especially in the presence of nitrite sources.
-
pH Control: Maintaining a pH outside the optimal range for nitrosation (pH 2.5-3.4) can significantly reduce the rate of formation.
-
Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (Vitamin C), has been shown to inhibit the formation of N-nitrosamines by scavenging nitrosating agents.
-
Appropriate Storage Conditions: Storing both the API and the final drug product under controlled conditions of temperature and humidity can minimize the potential for impurity formation over the product's shelf life.
By implementing these strategies, pharmaceutical manufacturers can effectively minimize the risk of this compound formation, ensuring the safety and quality of Metoprolol-containing medicines for patients worldwide.
References
- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. freethinktech.com [freethinktech.com]
- 3. researchgate.net [researchgate.net]
- 4. digicomst.ie [digicomst.ie]
- 5. researchgate.net [researchgate.net]
Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes a general method for its synthesis, detailed protocols for its analytical characterization, and a discussion of its genotoxic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Metoprolol is a selective β1 receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. This compound can form when Metoprolol, a secondary amine, reacts with nitrosating agents.[1] These agents can be present as impurities in starting materials, reagents, or solvents used during the synthesis of the active pharmaceutical ingredient (API), or they can form during the storage of the drug product.[1] Regulatory agencies worldwide have established strict limits for nitrosamine impurities in pharmaceuticals, necessitating robust methods for their synthesis, identification, and quantification.
This guide outlines the chemical synthesis of this compound, its characterization using modern analytical techniques, and provides insights into its biological significance.
Synthesis of this compound
The synthesis of this compound involves the reaction of Metoprolol with a nitrosating agent, typically in an acidic medium. The secondary amine group in the Metoprolol molecule is susceptible to nitrosation, leading to the formation of the N-nitroso derivative.
General Reaction Scheme
The fundamental reaction for the formation of this compound is the nitrosation of the secondary amine in Metoprolol. This is typically achieved by reacting Metoprolol with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol (General Method)
Disclaimer: The following is a generalized protocol and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.
Materials:
-
Metoprolol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve a known quantity of Metoprolol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid with constant stirring.
-
Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product may be purified using column chromatography on silica gel.
Characterization of this compound
Accurate characterization of this compound is crucial for its identification and quantification. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenoxy ring, the methoxyethyl group, the isopropyl group, and the propanol backbone. The presence of the nitroso group can lead to conformational isomers (E/Z), which may result in the doubling of some signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the nitroso group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic Protons | 6.8 - 7.2 | 114 - 158 |
| -OCH₂- (aliphatic) | 3.5 - 4.2 | 60 - 75 |
| -CH(OH)- | 3.8 - 4.5 | 65 - 75 |
| -N-CH₂- | 3.0 - 4.0 | 45 - 60 |
| -N-CH(CH₃)₂ | 3.5 - 5.0 (methine) | 45 - 55 (methine) |
| -CH(CH₃)₂ | 1.0 - 1.5 (methyl) | 18 - 25 (methyl) |
| -OCH₃ | 3.3 - 3.6 | 55 - 60 |
| -CH₂-CH₂-O- | 2.7 - 2.9 (Ar-CH₂) | 30 - 40 (Ar-CH₂) |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
N=O stretch: A strong absorption band in the region of 1430-1480 cm⁻¹, characteristic of the N-nitroso group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. The mass spectrum of this compound (C₁₅H₂₄N₂O₄, Molecular Weight: 296.36 g/mol ) would show a prominent protonated molecular ion [M+H]⁺ at m/z 297. A characteristic fragmentation pattern for N-nitrosamines is the loss of the •NO radical (30 Da) or an •OH radical (17 Da).[2]
Table 2: Expected Mass Spectral Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 297.18 | Protonated molecular ion |
| [M+H-NO]⁺ | 267.18 | Loss of a nitroso radical |
| [M+H-H₂O]⁺ | 279.17 | Loss of water |
Chromatographic Characterization
Chromatographic methods are essential for separating this compound from the parent drug and other impurities, and for its quantification at trace levels.
3.2.1. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.
Table 3: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (m/z 297) to product ions |
3.2.2. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, particularly for volatile nitrosamines. However, derivatization may be required for less volatile compounds.
Genotoxicity and Signaling Pathway
N-nitrosamines are classified as probable human carcinogens. Their genotoxicity is primarily mediated through metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3] This metabolic process generates highly reactive electrophilic diazonium ions that can alkylate DNA, leading to the formation of DNA adducts.[4] These adducts, if not repaired by the cell's DNA repair mechanisms, can cause mutations during DNA replication, potentially initiating carcinogenesis.
Caption: Proposed genotoxicity pathway of this compound.
Conclusion
The synthesis and characterization of this compound are critical for ensuring the safety and quality of Metoprolol-containing drug products. This technical guide provides a framework for understanding the formation, synthesis, and analytical control of this impurity. While a general synthetic protocol and expected characterization data are presented, it is essential for researchers to utilize certified reference standards for method development and validation. The continued development of sensitive and robust analytical methods is paramount for monitoring and controlling nitrosamine impurities in pharmaceuticals, thereby safeguarding public health.
Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the analysis of this compound.
References
- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosometoprolol: A Technical Overview of its Physicochemical Properties and Genotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is a nitrosamine impurity that can form from the secondary amine structure of metoprolol, a widely used beta-blocker for treating various cardiovascular diseases. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic nature. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and its genotoxic effects, summarizing critical data from scientific literature to inform risk assessment and analytical method development.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 138768-62-4 | [1][2][3][4] |
| Molecular Formula | C15H24N2O4 | [1] |
| Molecular Weight | 296.36 g/mol | |
| Appearance | Brown Colour Oil or Colourless to Pale Yellow Oil | |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), DCM. |
Genotoxicity Profile
This compound has been identified as a genotoxic compound, capable of inducing DNA damage. Key findings from in vitro and in vivo studies are summarized below.
In Vitro Genotoxicity
This compound has been shown to induce DNA damage in primary cultures of both rat and human hepatocytes. Studies have demonstrated that it causes DNA fragmentation at concentrations ranging from 0.1 to 1 mM. This effect indicates that this compound is an indirectly acting genotoxin, requiring metabolic activation to exert its DNA-damaging effects.
In Vivo Genotoxicity
In vivo studies in rats have shown that this compound can induce a statistically significant increase in the frequency of micronucleated hepatocytes at a dose of 1000 mg/kg. However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a degree of organ-specific clastogenicity.
Experimental Methodologies
The following sections detail the experimental protocols employed in the key studies that have characterized the genotoxicity of this compound.
In Vitro DNA Damage Assessment in Hepatocytes
Objective: To evaluate the ability of this compound to induce DNA fragmentation and repair synthesis in primary hepatocyte cultures.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes were isolated from rats and humans.
-
Treatment: Hepatocyte cultures were exposed to this compound at subtoxic concentrations, typically ranging from 0.1 to 1 mM, for 20 hours.
-
DNA Fragmentation Analysis (Alkaline Elution Technique):
-
Following treatment, cells were lysed on a filter, and the DNA was eluted with an alkaline solution.
-
The rate of DNA elution is proportional to the number of strand breaks.
-
Fractions of the eluted DNA were collected and quantified to determine the extent of DNA fragmentation.
-
-
DNA Repair Synthesis Analysis (Quantitative Autoradiography):
-
Hepatocytes were treated with this compound in the presence of tritiated thymidine ([³H]dThd).
-
Unscheduled DNA synthesis (UDS), an indicator of DNA repair, was measured by the incorporation of [³H]dThd into the DNA of non-S-phase cells.
-
The amount of incorporated radioactivity was quantified using autoradiography.
-
In Vivo Micronucleus Assay in Rat Hepatocytes
Objective: To assess the clastogenic potential of this compound in vivo.
Methodology:
-
Animal Model: Partially hepatectomized rats were used to stimulate cell proliferation, making chromosomal damage more readily detectable.
-
Dosing: A single dose of 1000 mg/kg of this compound was administered by gavage.
-
Sample Collection: At an appropriate time after dosing, the livers were harvested.
-
Micronucleus Analysis:
-
Hepatocytes were isolated and stained.
-
The frequency of micronucleated hepatocytes was determined by microscopic examination. An increase in the number of micronuclei compared to a control group indicates clastogenic activity.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for in vitro genotoxicity testing and the proposed metabolic activation pathway of this compound.
Conclusion
This compound is a genotoxic impurity of metoprolol that requires metabolic activation to exert its DNA-damaging effects. The data summarized in this guide, including its physicochemical properties and the methodologies used to assess its genotoxicity, provide a critical resource for researchers, scientists, and drug development professionals. This information is essential for the development of sensitive analytical methods for its detection and for establishing appropriate control strategies to ensure the safety and quality of metoprolol-containing drug products.
References
- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hesiglobal.org [hesiglobal.org]
- 4. researchgate.net [researchgate.net]
Physical and chemical properties of N-Nitrosometoprolol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, analytical characterization, and its mechanism of genotoxicity. This information is intended to support research, development, and quality control activities related to Metoprolol and its impurities.
Physical and Chemical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [3] |
| CAS Number | 138768-62-4 | |
| Molecular Formula | C₁₅H₂₄N₂O₄ | |
| Molecular Weight | 296.36 g/mol | |
| Appearance | Pale yellow oil or White to off-white solid | |
| Storage | -20°C | |
| Stability | ≥ 2 years |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source |
| Melting Point | -46 °C | For a solution in acetonitrile | |
| Boiling Point | 81 °C | For a solution in acetonitrile | |
| Solubility | Soluble in Acetonitrile (10 mg/ml), DMSO, and Methanol | ||
| pKa | Not publicly available | The parent amine, metoprolol, has a pKa of 9.68, indicating it is a weak base. The nitrosation would likely reduce the basicity of the nitrogen atom. | |
| λmax | 226 nm |
Synthesis and Formation
This compound is not intentionally synthesized as a drug substance but is formed as an impurity. Its formation occurs through the reaction of the secondary amine functional group in Metoprolol with nitrosating agents. This reaction is typically favored under acidic conditions.
Experimental Protocol: General Synthesis of N-Nitrosamines from Secondary Amines
The following is a generalized protocol for the synthesis of N-nitrosamines, which can be adapted for the laboratory-scale synthesis of this compound for use as an analytical standard. Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Metoprolol (secondary amine precursor)
-
Sodium nitrite (NaNO₂)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve Metoprolol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Nitrosating Agent Preparation: In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Addition of Nitrosating Agent: Slowly add the sodium nitrite solution dropwise to the stirred Metoprolol solution.
-
Acidification: While maintaining the temperature at 0-5°C, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acid facilitates the formation of the active nitrosating species (nitrous acid).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Genotoxic Potential of N-Nitrosometoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro genotoxic potential of N-Nitrosometoprolol, a nitrosamine impurity of the widely used beta-blocker, metoprolol. The document summarizes key quantitative data, details experimental methodologies for relevant genotoxicity assays, and presents visual representations of experimental workflows and potential metabolic activation pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the current understanding of the genotoxicity of this compound and to provide a framework for its assessment.
Executive Summary
This compound has been demonstrated to be genotoxic in in vitro assays that incorporate metabolic activation. Studies have shown that it can induce DNA damage in primary hepatocytes from both rats and humans. While direct data on mutagenicity in bacterial or mammalian cell mutation assays is limited for this compound specifically, the broader class of nitrosated beta-blockers, such as N-nitroso propranolol, has been shown to be mutagenic and clastogenic in a variety of in vitro systems. These findings underscore the importance of continued investigation and rigorous assessment of the genotoxic risk of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro genotoxicity of this compound and the closely related N-nitroso propranolol (NNP), which serves as a surrogate for understanding potential effects.
Table 1: DNA Damage Induced by this compound in Primary Hepatocytes
| Test System | Endpoint | Concentration Range | Result |
| Rat Primary Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | Positive, dose-related response[1][2][3] |
| Human Primary Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | Positive, dose-related response[1][3] |
| Chinese Hamster Lung V79 Cells | DNA Fragmentation | Not specified (equal or higher concentrations than hepatocytes) | Negative |
Table 2: Genotoxicity of N-Nitroso Propranolol (NNP) in Various In Vitro Assays
| Assay | Test System | Metabolic Activation | Concentration Range | Result |
| Ames Test | S. typhimurium TA100, TA1535, TA98 | Hamster Liver S9 | Not specified | Positive, concentration-dependent mutations |
| Ames Test | S. typhimurium TA100, TA1535, TA98 | Rat Liver S9 | Not specified | Positive, less effective than hamster S9 |
| Micronucleus Assay | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Up to 100 µM | Positive, concentration-dependent increase |
| Gene Mutation Assay | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Not specified | Positive |
| DNA Strand Breakage | Human HepaRG Cells (2D and 3D cultures) | Endogenous (metabolically competent) | Not specified | Positive, concentration-dependent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard guidelines and the specific descriptions found in the referenced literature.
DNA Fragmentation in Primary Hepatocytes (Alkaline Elution Assay)
This assay was used to evaluate the ability of this compound to induce DNA single-strand breaks in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats and humans using a collagenase perfusion technique.
-
Cell Culture and Treatment: Isolated hepatocytes are plated and allowed to attach. The cells are then exposed to various concentrations of this compound (e.g., 0.1 mM to 1 mM) for a defined period, typically 20 hours.
-
Cell Lysis: After treatment, the cells are gently lysed on a filter to release the DNA.
-
Alkaline Elution: The DNA is then eluted from the filter using an alkaline solution. The rate of elution is proportional to the number of DNA single-strand breaks.
-
DNA Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified using a fluorescent DNA-binding dye.
-
Data Analysis: The elution rate constant is calculated and compared between treated and control groups to determine the extent of DNA fragmentation.
Bacterial Reverse Mutation Assay (Ames Test)
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used to detect frameshift and base-pair substitution mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, hamster liver S9 has been shown to be more effective.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (if used) are pre-incubated together before being plated on minimal glucose agar.
-
Plating and Incubation: The mixture is then poured onto agar plates and incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. The protocol for N-nitroso propranolol in human lymphoblastoid TK6 cells is described here.
Methodology:
-
Cell Culture: Human lymphoblastoid TK6 cells are cultured in appropriate media.
-
Treatment: Cells are exposed to the test compound with and without metabolic activation (e.g., hamster liver S9) for a short period (e.g., 4 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in binucleated cells.
-
Data Analysis: The percentage of micronucleated binucleated cells is calculated and compared between treated and control groups. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed metabolic activation pathway of this compound leading to genotoxicity and a typical workflow for in vitro genotoxicity testing.
References
A Historical and Technical Guide to Nitrosamine Impurities in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the historical context, scientific understanding, and regulatory landscape of nitrosamine impurities in pharmaceutical products. It is designed to be a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.
A Historical Perspective: The Emergence of a Hidden Threat
The story of nitrosamines and their intersection with human health is a long and evolving one. While their presence was first noted in the 1870s, it wasn't until the mid-20th century that their carcinogenic potential began to be understood.
Early Discoveries and Toxicological Concerns:
-
1870s: N-nitrosamines are first chemically described.
-
1956: A pivotal study by Magee and Barnes links N-nitrosodimethylamine (NDMA) to the development of malignant tumors in rats, establishing them as potent carcinogens.[1]
-
1970s: Research intensifies, identifying nitrosamines in a variety of consumer products, including cured meats, beer, and tobacco smoke, raising public health concerns.[2]
The Pharmaceutical Wake-Up Call (2018-Present):
The landscape of pharmaceutical quality and safety was irrevocably changed in 2018 with the discovery of nitrosamine impurities in a widely prescribed class of medications.
-
June 2018: The U.S. Food and Drug Administration (FDA) is alerted to the presence of NDMA in the angiotensin II receptor blocker (ARB) valsartan , sourced from a specific manufacturer.[3][4] This discovery triggered a cascade of global recalls.[3]
-
July 2018: The European Medicines Agency (EMA) also reports the detection of NDMA and another nitrosamine, N-nitrosodiethylamine (NDEA), in valsartan products.
-
September 2018: Further investigations reveal NDEA in some recalled valsartan batches.
-
September 2019: The issue expands beyond "sartans" with the detection of NDMA in ranitidine , a popular H2-blocker used for treating heartburn. This was particularly concerning as it suggested that the impurity could also form from the degradation of the active pharmaceutical ingredient (API) itself.
-
December 2019: Nitrosamine impurities are detected in some batches of metformin , a first-line treatment for type 2 diabetes, outside of the European Union.
-
Mid-2021: The problem continues to unfold with the discovery of nitrosamine drug substance-related impurities (NDSRIs), such as nitrosovarenicline in varenicline (Chantix), leading to further recalls.
These events prompted swift and comprehensive action from global regulatory bodies, leading to widespread product recalls, the development of new analytical methods, and the issuance of stringent guidelines for the pharmaceutical industry.
Quantitative Data Summary
The following tables summarize the quantitative data related to nitrosamine impurity levels found in recalled drug products and the acceptable intake limits established by major regulatory agencies.
Table 1: Reported Levels of Nitrosamine Impurities in Recalled Drug Products
| Drug | Nitrosamine Impurity | Reported Levels |
| Valsartan | NDMA | Up to 22 µg per tablet (approximately 60 mg/kg of API). Some products contained as much as 17 µg of NDMA in a single tablet. The average concentration in some recalled products was approximately 60 parts per million (ppm). |
| Valsartan | NDEA | Found in some recalled valsartan lots. |
| Ranitidine | NDMA | Levels exceeding the acceptable daily intake limit of 96 ng or 0.32 ppm. Some tests showed levels up to 2.85 ppm in tablets and 1.37 ppm in syrups. One report noted levels in excess of 3,000,000 ng per tablet under certain analytical conditions, though these high levels were later attributed to the testing methodology itself. |
| Metformin | NDMA | Some batches of extended-release metformin were found to have NDMA levels exceeding the acceptable intake limit. In Australia, about 30% of tested batches modestly exceeded the limit, with one batch being 4.4 times over the limit. |
Table 2: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines
| Nitrosamine Impurity | Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) |
| NDMA | FDA, EMA | 96 |
| NDEA | FDA, EMA | 26.5 |
| NMBA | FDA | 96 |
| NDIPA | FDA | 26.5 |
| NEIPA | FDA | 26.5 |
| NDBA | FDA | 26.5 |
Note: If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day. The conversion of AI limits to parts per million (ppm) is dependent on the maximum daily dose of the specific drug product.
Experimental Protocols for Nitrosamine Detection
Accurate and sensitive analytical methods are crucial for the detection and quantification of nitrosamine impurities at trace levels. The most common techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sartans
This protocol is a generalized example based on methods developed for the analysis of nitrosamines in sartan drugs.
Objective: To quantify NDMA, NDEA, NMBA, NDIPA, NEIPA, and NDBA in valsartan, losartan, and other sartan APIs and drug products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Reagents and Materials:
-
Reference standards for each nitrosamine and their deuterated internal standards (e.g., NDMA-d6).
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Drug substance or finished drug product
-
0.45 µm PTFE syringe filters
Sample Preparation:
-
Weigh approximately 80 mg of the drug substance or ground tablets into a 2 mL centrifuge tube.
-
Add a known volume of diluent (e.g., 1% formic acid in water) and a precise amount of the internal standard solution.
-
Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the nitrosamines.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A gradient elution program to separate the nitrosamines from the API and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI or APCI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard must be optimized.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This protocol provides a general workflow for the analysis of volatile nitrosamines.
Objective: To quantify volatile nitrosamines such as NDMA and NDEA in pharmaceutical products.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable injector (e.g., split/splitless)
-
Tandem quadrupole mass spectrometer (MS/MS)
Reagents and Materials:
-
Reference standards for nitrosamines and their deuterated internal standards.
-
Dichloromethane, GC grade
-
Sodium hydroxide solution
-
Ground tablets or API
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh a representative sample of ground tablets or API (e.g., 250 mg) into a centrifuge tube.
-
Add a sodium hydroxide solution and shake to suspend the sample.
-
Add dichloromethane and shake vigorously to extract the nitrosamines into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the dichloromethane layer to a GC vial for analysis.
Chromatographic Conditions (Example):
-
Column: A low- to mid-polarity capillary column suitable for amine analysis.
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: A temperature gradient to separate the target analytes.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized precursor-to-product ion transitions for each analyte.
Data Analysis:
-
Quantification is performed using a calibration curve based on the response of the target analytes relative to their internal standards.
Key Mechanisms and Pathways
Formation of Nitrosamines
Nitrosamines can form in pharmaceutical products through various pathways, often involving the reaction of secondary or tertiary amines with a nitrosating agent.
Key Reactants:
-
Amines: These can be present as part of the API structure, as impurities or degradants, or as reagents and catalysts used in the manufacturing process.
-
Nitrosating Agents: Nitrite salts (often present as impurities in excipients and reagents) under acidic conditions can form nitrous acid, a potent nitrosating agent.
Common Scenarios for Formation:
-
API Synthesis: Certain reaction conditions, solvents (like dimethylformamide - DMF), and quenching agents (like sodium nitrite) used during API synthesis can lead to the formation of nitrosamines.
-
Drug Product Formulation: The presence of trace amounts of nitrites in excipients can react with susceptible amine-containing APIs during formulation, especially in the presence of water (e.g., wet granulation).
-
Degradation: The API itself may be unstable and degrade over time to form nitrosamines, as has been suggested for ranitidine.
-
Packaging: Unsuitable primary packaging materials, such as nitrocellulose blisters, can also be a source of nitrosating agents.
Signaling Pathway of Nitrosamine-Induced Carcinogenicity
The carcinogenicity of nitrosamines is primarily due to their metabolic activation into highly reactive electrophiles that can damage DNA.
Metabolic Activation:
-
Cytochrome P450 (CYP) Metabolism: In the liver, nitrosamines like NDMA and NDEA are metabolized by CYP enzymes, particularly CYP2E1.
-
α-Hydroxylation: This enzymatic process involves the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.
-
Formation of Unstable Intermediates: The hydroxylated nitrosamine is unstable and spontaneously decomposes.
-
Generation of Diazonium Ions: This decomposition releases an aldehyde (e.g., formaldehyde from NDMA) and a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA).
DNA Damage and Mutagenesis:
-
DNA Alkylation: The alkyldiazonium ion is a potent alkylating agent that can transfer an alkyl group to DNA bases.
-
Formation of DNA Adducts: This results in the formation of DNA adducts, such as O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).
-
Miscoding and Mutations: O6-MeG is a particularly pro-mutagenic lesion that can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
-
Initiation of Carcinogenesis: If these mutations occur in critical genes that control cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of cancer development.
Diagram of NDMA Metabolic Activation and DNA Damage Pathway:
Caption: Metabolic activation of NDMA leading to DNA damage and carcinogenesis.
Regulatory Workflow and Risk Mitigation
In response to the nitrosamine crisis, regulatory agencies have established a systematic approach for the assessment and control of these impurities in pharmaceutical products.
Logical Workflow for Nitrosamine Risk Assessment and Control:
Caption: A logical workflow for the risk assessment and control of nitrosamine impurities.
Mitigation Strategies:
Pharmaceutical manufacturers are expected to implement a variety of strategies to mitigate the risk of nitrosamine impurities, including:
-
Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoiding the use of sodium nitrite as a quenching agent in the presence of secondary amines).
-
Raw Material Control: Rigorous testing of raw materials, including solvents and excipients, for the presence of nitrites and other nitrosating agents.
-
Formulation Changes: Using excipients with low nitrite content or incorporating antioxidants like ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation.
-
Improved Analytical Testing: Implementing sensitive and validated analytical methods for routine monitoring of nitrosamine levels in APIs and finished products.
-
Supply Chain Auditing: Thoroughly auditing and qualifying suppliers of raw materials and intermediates.
Conclusion
The discovery of nitrosamine impurities in common medications has been a significant challenge for the pharmaceutical industry and regulatory agencies worldwide. It has underscored the importance of a deep understanding of synthetic and manufacturing processes, the potential for impurity formation, and the need for robust analytical capabilities. While the immediate crisis of widespread recalls has been managed through rigorous testing and regulatory action, the long-term legacy of the nitrosamine issue will be a heightened awareness of potential genotoxic impurities and a more proactive and scientifically-driven approach to ensuring the quality and safety of medicines. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, analytical methodologies, and risk mitigation strategies related to nitrosamines is essential for navigating the evolving regulatory landscape and protecting patient health.
References
- 1. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More metformin recalled for NDMA; 6 firms now affected | RAPS [raps.org]
N-Nitrosometoprolol: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon available scientific literature and analogous data from related N-nitroso compounds. Understanding these characteristics is crucial for risk assessment, control strategy development, and ensuring the safety and quality of Metoprolol-containing drug products.
This compound can form when Metoprolol, which contains a secondary amine, reacts with nitrosating agents such as nitrite salts under acidic conditions.[1][2] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage, particularly under conditions of heat, humidity, or acidity.[3][4]
Stability of this compound
While specific quantitative forced degradation data for this compound is not extensively available in public literature, general knowledge of nitrosamine stability and data from related compounds provide valuable insights. Nitrosamines can be unstable under certain conditions, which can be leveraged in risk assessment and control strategies.[5] For instance, some nitrosamines are known to be unstable in aqueous conditions and may revert to the parent amine.
Storage Stability
Under controlled storage conditions, this compound has been shown to be stable.
| Condition | Duration | Stability |
| -20°C | ≥ 2 years | Stable |
| Room Temperature | Shipping | Stable |
| Table 1: Long-Term Storage Stability of this compound |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways, primarily hydrolysis and photolysis, based on the known chemistry of nitrosamines and the structure of the Metoprolol moiety.
Hydrolytic Degradation (Acid-Catalyzed)
Under acidic conditions, N-nitrosamines can undergo denitrosation, reverting to the parent amine (Metoprolol) and releasing a nitrosyl cation (or its derivatives). This pathway is significant as it can mitigate the risk associated with the nitrosamine, although it regenerates the precursor.
Figure 1: Acid-Catalyzed Hydrolytic Degradation of this compound.
Photolytic Degradation
Nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary mechanism involves the cleavage of the N-N bond. This process can lead to the formation of the corresponding amine radical and nitric oxide. Subsequent reactions can result in a variety of less harmful degradation products.
References
N-Nitrosometoprolol: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance as a Drug Impurity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the pharmaceutical industry and regulatory bodies worldwide. These compounds, classified as probable human carcinogens, can form during the synthesis, formulation, or storage of drug products containing susceptible amine functionalities. This technical guide provides an in-depth overview of N-Nitrosometoprolol, a nitrosamine impurity associated with the widely prescribed beta-blocker, metoprolol. This document details the mechanisms of its formation, comprehensive analytical methodologies for its detection and quantification, and the toxicological pathways underpinning its potential health risks. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized through diagrams generated using the DOT language.
The Genesis of this compound
This compound is the N-nitroso derivative of metoprolol, a secondary amine. Its formation is a classic example of nitrosation, a chemical reaction between a nitrosating agent and a susceptible amine.[1]
Formation Pathway
The primary route of this compound formation involves the reaction of the secondary amine group in the metoprolol molecule with a nitrosating agent, typically nitrous acid (HNO₂). Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[2] The presence of residual nitrites in raw materials, excipients, or even from atmospheric nitrogen oxides, can be a source of nitrosating agents. The reaction is influenced by several factors including pH, temperature, and the concentration of both the amine and the nitrosating agent.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the analysis and regulation of this compound.
Table 1: Analytical Method Performance for this compound
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | UHPLC-MS/MS | 0.02 - 1.2 ppb | [3] |
| Limit of Quantification (LOQ) | UHPLC-MS/MS | 2 - 20 ppb | [3] |
| Recovery | UHPLC-MS/MS | 64.1% - 113.3% | [3] |
| Correlation Coefficient (R) | UHPLC-MS/MS | 0.9978 - 0.9999 |
Table 2: Regulatory Acceptable Intake (AI) Limits for this compound
| Regulatory Body | Acceptable Intake (AI) Limit |
| U.S. Food and Drug Administration (FDA) | 1500 ng/day |
| European Medicines Agency (EMA) | 1500 ng/day |
Table 3: Genotoxicity Data for this compound
| Assay | System | Concentration | Result | Reference |
| DNA Fragmentation | Rat Hepatocytes | 0.1 - 1 mM | Positive | |
| DNA Fragmentation | Human Hepatocytes | 0.1 - 1 mM | Positive | |
| DNA Fragmentation | Chinese Hamster Lung V79 Cells | ≥ 1 mM | Negative |
Experimental Protocols
Synthesis of this compound (Reference Standard)
This protocol is based on the nitrosation reaction described by Robbiano et al. (1991).
Objective: To synthesize this compound for use as a reference standard in analytical methods.
Materials:
-
Metoprolol tartrate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 0.1 N
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve a known amount of metoprolol tartrate in 0.1 N HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a molar excess of a chilled aqueous solution of sodium nitrite dropwise to the metoprolol solution with constant stirring.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid LC-UV method.
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Determination of this compound by UHPLC-MS/MS
This protocol is adapted from the method described by López-Rodríguez et al. (2023) for the analysis of nitrosamine impurities in beta-blockers.
Objective: To detect and quantify this compound in metoprolol active pharmaceutical ingredient (API) or drug product.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program: (A representative gradient)
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-9 min: Return to 95% A and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical - to be determined experimentally)
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
-
Internal Standard (e.g., this compound-d7): Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
-
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Voltage
-
Collision Energy
-
Sample Preparation:
-
Accurately weigh a known amount of metoprolol API or powdered tablets.
-
Dissolve the sample in a suitable diluent (e.g., mobile phase A).
-
Spike with an internal standard solution (if used).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Toxicological Significance and Signaling Pathways
N-nitrosamines are classified as "cohort of concern" compounds by the International Council for Harmonisation (ICH) due to their mutagenic and carcinogenic properties. The genotoxicity of this compound has been demonstrated in in vitro studies.
Metabolic Activation and DNA Adduct Formation
N-nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects. This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The resulting highly reactive alkyldiazonium ions can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication.
Carcinogenic Signaling Pathways
The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, can disrupt normal cellular signaling pathways, leading to uncontrolled cell proliferation and tumorigenesis. While the specific pathways affected by this compound are not fully elucidated, the general mechanisms of nitrosamine-induced carcinogenesis involve the dysregulation of key signaling cascades.
Conclusion
The discovery of this compound as a potential impurity in metoprolol underscores the critical need for robust analytical monitoring and control strategies throughout the pharmaceutical lifecycle. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the formation, analysis, and toxicological implications of this impurity. By understanding the fundamental chemistry and biology of this compound, the pharmaceutical industry can better mitigate the risks associated with nitrosamine impurities and ensure the continued safety and efficacy of essential medicines.
References
- 1. N-Nitroso Metoprolol | molsyns.com [molsyns.com]
- 2. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ultrasensitive Quantification of N-Nitrosometoprolol in Metoprolol Drug Substance and Product by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Abstract
N-Nitrosometoprolol is a nitrosamine drug substance-related impurity (NDSRI) that can form in metoprolol-containing pharmaceuticals.[1] Due to the classification of nitrosamines as a "cohort of concern" with mutagenic and potentially carcinogenic properties, regulatory agencies have established stringent acceptable intake (AI) limits.[2][3] The U.S. FDA's current AI limit for this compound is 1500 ng/day.[2] To comply with these regulations, a highly sensitive and selective analytical method is required for the accurate quantification of this impurity at trace levels.[4]
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in both metoprolol active pharmaceutical ingredient (API) and its finished tablet formulation. The method utilizes electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The described protocol is validated according to regulatory guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control testing.
Experimental Protocols
Chemicals and Reagents
-
Standards: this compound reference standard and Metoprolol Tartrate/Succinate API were procured from certified vendors.
-
Solvents: LC-MS grade methanol and water were used.
-
Additives: LC-MS grade formic acid was used as a mobile phase modifier.
-
Sample Diluent: Methanol was used as the primary diluent for standards and samples.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored under appropriate conditions.
-
Intermediate Stock Solution (1 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution with methanol to achieve concentrations ranging from approximately 0.05 ng/mL to 50 ng/mL. This range should bracket the expected limit of quantification (LOQ) and the specification limit.
Sample Preparation Protocol
1.3.1 Metoprolol API (Drug Substance)
-
Accurately weigh 100 mg of the Metoprolol API into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol (diluent).
-
Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.
-
If necessary, centrifuge the solution to pellet any insoluble matter.
-
Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.
1.3.2 Metoprolol Tablets (Drug Product)
-
Weigh and crush a sufficient number of tablets to obtain a homogenized powder equivalent to at least 200 mg of the metoprolol API.
-
Accurately weigh an amount of the crushed powder equivalent to 100 mg of the metoprolol API and transfer it to a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol.
-
Vortex for 1 minute, followed by mechanical shaking for 40 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample at 4,500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
LC-MS/MS Method and Parameters
A tandem quadrupole mass spectrometer operating in MRM mode provides the necessary selectivity and sensitivity for trace-level quantification.
Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | LC System | UHPLC System | | Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.5 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 | | Column Temperature | 45 °C | | Injection Volume | 10 µL | | Autosampler Temp. | 5 °C |
Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Setting | | :--- | :--- | | MS System | Tandem Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 1.0 - 3.5 kV (Instrument Dependent) | | Source Temperature | 130 °C | | Desolvation Temp. | 500 °C | | Desolvation Gas Flow | 1000 L/hr | | Cone Gas Flow | 100 L/hr | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound (Quantifier) | 297.2 | Fragment 1 | | | this compound (Qualifier) | 297.2 | Fragment 2 | (Note: Specific product ions and collision energies must be optimized for the instrument in use. The precursor ion corresponds to [M+H]⁺ for this compound, C₁₅H₂₄N₂O₄).
Method Performance and Data
The method was validated according to regulatory guidelines, with performance characteristics summarized below.
Table 3: Summary of Method Validation Data
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Calibration Range | 0.1 ng/mL - 50 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL (Equivalent to ~3 ppb) |
| Limit of Quantification (LOQ) | ~0.1 ng/mL (Equivalent to ~10 ppb) |
| Accuracy (Recovery) | 85.0% - 115.0% |
| Precision (%RSD) | < 10% at LOQ; < 5% at higher concentrations |
| Specificity | No interference observed from blank or matrix components at the retention time of this compound. |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample handling to final data reporting.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. How to comply with FDA-imposed nitrosamine impurity testing [manufacturingchemist.com]
Application Note: GC-MS Analysis of N-Nitrosometoprolol in Metoprolol API
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions.[1][2][3][4][5] Recently, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitrosometoprolol is a potential impurity that can form during the synthesis or storage of metoprolol. Therefore, sensitive and reliable analytical methods are required for the detection and quantification of this compound in the active pharmaceutical ingredient (API) to ensure patient safety.
Quantitative Data Summary
The following table summarizes the performance of a validated UHPLC-MS/MS method for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate APIs, as reported by Vidal, C. et al. (2023). This data can serve as a benchmark for the performance of the GC-MS method.
| Parameter | Metoprolol Tartrate API | Metoprolol Succinate API |
| Limit of Detection (LOD) | 0.02 ppb | 1.2 ppb |
| Limit of Quantitation (LOQ) | 2 ppb | 20 ppb |
| Recovery | 64.1% - 113.3% | 64.1% - 113.3% |
| Correlation Coefficient (R) | 0.9978 - 0.9999 | 0.9978 - 0.9999 |
Experimental Protocols
GC-MS Method for this compound in Metoprolol API
This protocol is a recommended starting point and should be validated for its intended use.
-
Metoprolol API sample
-
This compound reference standard
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., N-Nitrosodimethylamine-d6)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm PTFE)
Standard Solution Preparation:
-
Primary Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 1 ppb to 100 ppb.
-
Internal Standard Spiking: Spike all working standards and samples with a consistent concentration of the internal standard solution.
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the metoprolol API sample into a 15 mL centrifuge tube.
-
Add 5 mL of 0.1 M sodium hydroxide solution and vortex for 1 minute to dissolve the API.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to extract the this compound into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow it to stand for 5 minutes.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min)Ramp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 240 °C (hold for 5 min) |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (this compound) | To be determined by analyzing a pure standard. Likely fragments would include the molecular ion and characteristic fragments. |
| Monitored Ions (IS) | To be determined based on the chosen internal standard. |
Note: The oven temperature program and monitored ions should be optimized based on the analysis of the this compound reference standard to achieve the best separation and sensitivity.
Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound in API.
Conclusion
The provided GC-MS protocol offers a robust starting point for the determination of this compound in metoprolol API. Method validation, including specificity, linearity, accuracy, precision, and the determination of LOD and LOQ, is crucial before implementation for routine quality control. The comparative data from the validated UHPLC-MS/MS method can serve as a valuable performance target. By implementing rigorous analytical testing, pharmaceutical manufacturers can ensure the quality and safety of metoprolol API.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry method for determination of metoprolol in the patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated Analytical Method for the Quantification of N-Nitrosometoprolol in Metoprolol Drug Substances
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens based on animal studies.[1] Their presence in pharmaceutical products is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] N-Nitrosometoprolol is a nitrosamine drug substance-related impurity (NDSRI) that can form in metoprolol, a widely used beta-blocker for treating various cardiovascular conditions.[3][4] The formation typically involves the reaction of the secondary amine moiety in the metoprolol molecule with nitrosating agents under specific conditions. Due to the potential health risks associated with nitrosamine impurities, regulatory bodies mandate strict control over their levels in drug substances and finished products. This necessitates the development and validation of sensitive and accurate analytical methods for their detection and quantification.
These application notes provide a detailed protocol for a validated Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method for the determination of this compound in metoprolol tartrate and metoprolol succinate active pharmaceutical ingredients (APIs).
Formation Pathway of this compound
The formation of this compound occurs when the secondary amine in the metoprolol structure reacts with a nitrosating agent (e.g., nitrous acid, which can be formed from nitrites in acidic conditions).
Caption: Formation of this compound from Metoprolol.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Metoprolol tartrate and Metoprolol succinate API
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PVDF)
3. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a known concentration.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., methanol or a mixture of mobile phases) to prepare a series of working standards for calibration.
4. Sample Preparation
-
Accurately weigh a specific amount of the metoprolol API (tartrate or succinate).
-
Dissolve the API in the chosen diluent.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
5. UHPLC-MS/MS Analytical Method
A validated method for the determination of this compound has been established using UHPLC-MS/MS.
-
Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: To be optimized based on the specific UHPLC system.
-
Column Temperature: To be optimized for best separation.
-
Injection Volume: To be optimized.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): To be determined based on the protonated molecule [M+H]⁺ of this compound.
-
Product Ions (m/z): To be determined from fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
-
Experimental Workflow
The overall workflow for the validated analytical method is depicted below.
Caption: Workflow for this compound Analysis.
Method Validation Summary
The analytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 15% |
| Retention Time %RSD | ≤ 2.0% |
Table 2: Linearity
| Analyte | Range | Correlation Coefficient (R) |
| This compound | Varies by specific method | ≥ 0.9978 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 15% |
| Intermediate Precision | ≤ 20% |
Table 4: Accuracy
| Analyte | Spike Levels | Recovery (%) |
| This compound | Multiple levels (e.g., 50%, 100%, 150% of specification limit) | 64.1% - 113.3% |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ppb) | LOQ (ppb) |
| This compound | 0.02 - 1.2 | 2 - 20 |
Conclusion
The described UHPLC-MS/MS method is a validated, sensitive, and selective approach for the quantification of this compound in metoprolol drug substances. The method meets the stringent requirements for linearity, precision, accuracy, and sensitivity, making it suitable for routine quality control testing and regulatory submissions. The implementation of such validated methods is crucial for ensuring the safety and quality of pharmaceutical products by controlling the levels of potentially carcinogenic impurities.
References
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosometoprolol: A Reference Standard for Impurity Profiling in Metoprolol
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions. As with all pharmaceutical products, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. N-Nitrosometoprolol has been identified as a potential genotoxic impurity that can form during the synthesis, formulation, or storage of metoprolol-containing products.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals due to their potential carcinogenic risk.[3][4] This document provides detailed application notes and protocols for the use of this compound as a reference standard in impurity profiling, enabling accurate detection and quantification to ensure product quality and patient safety.
This compound is a nitroso derivative of the secondary amine present in the metoprolol structure.[5] Its presence in the final drug product must be carefully monitored and controlled to comply with regulatory limits. The use of a well-characterized this compound reference standard is essential for the development and validation of analytical methods, quality control applications, and stability studies.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of the this compound reference standard is critical for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | |
| Synonyms | N-Nitroso Metoprolol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | |
| CAS Number | 138768-62-4 | |
| Molecular Formula | C15H24N2O4 | |
| Molecular Weight | 296.36 g/mol | |
| Appearance | White to Off-White Solid | |
| Purity | >90% (mixture of isomers) |
Formation of this compound
This compound can form from the reaction of metoprolol with nitrosating agents. This reaction typically involves the secondary amine group in the metoprolol molecule and a source of nitrous acid, which can be formed from nitrites under acidic conditions.
Figure 1: Formation pathway of this compound from Metoprolol.
Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies have set stringent limits for nitrosamine impurities in drug products to mitigate potential health risks. These limits are often expressed as an acceptable daily intake (AI). For nitrosamines where specific data is lacking, a class-specific limit may be applied. The FDA, for instance, has set a general acceptable intake limit for total nitrosamines of 26.5 ng/day if more than one is present. For specific nitrosamines, the limits can vary; for example, the limit for NDMA is 96 ng/day. Manufacturers are required to perform risk assessments and, if a risk is identified, conduct testing to ensure that nitrosamine impurity levels are below the recommended limits.
Experimental Protocols
The following protocols outline the use of this compound reference standard for the development and validation of an analytical method for its quantification in metoprolol drug substances and products. The method described is based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for trace-level analysis.
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of the this compound reference standard for calibration and system suitability testing.
Materials:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol in a volumetric flask.
-
Intermediate Stock Solution (e.g., 1 µg/mL): Dilute the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain an intermediate stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL). The diluent should be the same as the initial mobile phase composition.
Sample Preparation
Objective: To extract this compound from the drug substance or product matrix with minimal interference.
Materials:
-
Metoprolol drug substance or drug product
-
Diluent (e.g., 0.1% formic acid in water/methanol)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Accurately weigh a specified amount of the metoprolol sample into a centrifuge tube.
-
Add a known volume of diluent.
-
Vortex the sample for a specified time to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a syringe filter into an HPLC vial for analysis.
UHPLC-MS/MS Method for Quantification
Objective: To separate and quantify this compound in the prepared samples.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from the metoprolol API and other potential impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Method Validation and Performance
A validated analytical method is crucial for reliable impurity profiling. Key validation parameters and typical performance data are summarized below.
| Validation Parameter | Typical Specification | Example Performance Data | Reference |
| Specificity | No interference at the retention time of this compound | No significant peaks observed in blank and placebo samples | |
| Linearity (R²) | ≥ 0.99 | 0.9978 - 0.9999 | |
| Limit of Detection (LOD) | Reportable | 0.02 - 1.2 ppb | |
| Limit of Quantification (LOQ) | Reportable | 2 - 20 ppb | |
| Accuracy (% Recovery) | 80 - 120% | 64.1% - 113.3% | |
| Precision (%RSD) | ≤ 15% | Reportable |
Experimental Workflow for Impurity Profiling
The following diagram illustrates the overall workflow for the analysis of this compound in a pharmaceutical sample.
Figure 2: Experimental workflow for this compound impurity profiling.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of metoprolol-containing pharmaceuticals. The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this potential impurity. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for impurity profiling, thereby ensuring compliance with global regulatory standards and safeguarding public health.
References
Detecting N-Nitrosometoprolol in Metoprolol Succinate: An Application Note and Protocol
Introduction
Metoprolol succinate is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions.[1][2] Recently, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[1][3] N-Nitrosometoprolol is a nitrosamine impurity that can form during the manufacturing process or storage of metoprolol succinate.[1] Its detection and quantification at trace levels are crucial to ensure patient safety and comply with regulatory guidelines. The U.S. FDA has set an acceptable intake (AI) limit for this compound at 1500 ng/day.
This application note provides a detailed protocol for the detection and quantification of this compound in Metoprolol succinate active pharmaceutical ingredient (API) and finished drug products using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is highly sensitive and selective, enabling the accurate measurement of this compound at levels relevant to regulatory requirements.
Data Presentation
The following tables summarize the key quantitative data for the analytical method, demonstrating its suitability for the intended purpose.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min (typical) |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C (typical) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined empirically for this compound and internal standard |
| Dwell Time | To be optimized for sensitivity and cycle time |
| Collision Energy | To be optimized for specific parent-daughter ion transitions |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Linearity (R²) | 0.9978 - 0.9999 |
| Accuracy (Recovery) | 64.1% - 113.3% |
| Precision (%RSD) | < 20% |
Experimental Protocol
This protocol outlines the steps for sample preparation and analysis of Metoprolol succinate for the presence of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Metoprolol succinate API or drug product
-
Isotope-labeled internal standard (e.g., this compound-d7) is recommended for accurate quantification.
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Volumetric flasks, pipettes, and autosampler vials (amber vials are recommended to protect from light)
2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent (e.g., 1% formic acid in water) to create a calibration curve covering the expected range of the impurity.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the isotope-labeled internal standard in a similar manner.
-
Spiking Solution: A solution containing both this compound and the internal standard can be prepared for spiking samples and standards.
3. Sample Preparation
-
API: Accurately weigh approximately 100 mg of the Metoprolol succinate API into a clean centrifuge tube.
-
Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target amount of the API (e.g., 100 mg).
-
Dissolution: Add a known volume of diluent (e.g., 1% formic acid in water) to the sample to achieve a final concentration suitable for the analytical method.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Extraction: Vortex the sample for 1-5 minutes to ensure complete dissolution of the analyte. Sonication can also be used to aid dissolution.
-
Centrifugation/Filtration: Centrifuge the sample at a high speed (e.g., 4500 rpm for 5 minutes) to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PVDF) into an autosampler vial.
4. UHPLC-MS/MS Analysis
-
Set up the UHPLC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in both the standards and samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final amount of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound in Metoprolol succinate.
Conclusion
The described UHPLC-MS/MS method provides a robust and sensitive protocol for the routine analysis of this compound in Metoprolol succinate. The method validation data demonstrates its suitability for quality control purposes in the pharmaceutical industry. Adherence to this protocol will enable manufacturers and researchers to accurately monitor and control this potential impurity, ensuring the safety and quality of Metoprolol succinate products. It is crucial to handle samples and standards with care to avoid contamination, and the use of amber glassware is recommended due to the light sensitivity of nitrosamines. All methods for the assessment of nitrosamines should be validated according to ICH Q2 guidelines.
References
Application Notes and Protocols for In Vitro Genotoxicity Assessment of N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is a nitrosamine impurity that can potentially form in drug products containing metoprolol. Given that many N-nitrosamines are classified as probable human carcinogens, a thorough assessment of their genotoxic potential is a critical aspect of drug safety evaluation.[1][2] These application notes provide an overview and detailed protocols for a battery of in vitro assays recommended for evaluating the genotoxicity of this compound.
N-nitrosamines are pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects.[3] This activation is typically carried out by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA.[3] Consequently, in vitro genotoxicity assays for nitrosamines must incorporate an exogenous metabolic activation system, most commonly a liver S9 fraction.[4] Recent studies have shown that hamster liver S9 is often more effective than rat liver S9 for the bioactivation of nitrosamines.
This document outlines the protocols for three key in vitro genotoxicity assays:
-
Bacterial Reverse Mutation Assay (Ames Test): To assess the potential to induce gene mutations.
-
In Vitro Micronucleus Assay: To evaluate chromosomal damage (clastogenicity and aneugenicity).
-
In Vitro Chromosomal Aberration Assay: To detect structural chromosomal abnormalities.
General Mechanism of N-Nitrosamine Genotoxicity
N-nitrosamines, including this compound, are generally not directly reactive with DNA. Their genotoxic potential is realized after metabolic activation, primarily by CYP enzymes in the liver. The metabolic process involves the α-hydroxylation of the nitrosamine, which leads to the formation of an unstable intermediate. This intermediate spontaneously decomposes to yield a highly reactive diazonium ion. The diazonium ion is a potent electrophile that can alkylate DNA bases, forming DNA adducts. A critical adduct, O6-alkylguanine, can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. This DNA damage can also trigger more extensive chromosomal damage, such as strand breaks and rearrangements.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli. For nitrosamines, an enhanced version of the Ames test is recommended due to the reduced sensitivity of the standard assay for this class of compounds.
Experimental Protocol: Enhanced Ames Test
This protocol is based on recommendations for testing N-nitrosamines and incorporates enhanced conditions for metabolic activation.
Materials:
-
Tester Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation System: Aroclor 1254-induced hamster liver S9 and rat liver S9 fractions, with a corresponding cofactor mix (e.g., NADP, G6P). A higher S9 concentration (e.g., 30%) is often recommended.
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., water or DMSO).
-
Controls:
-
Negative Control: Vehicle solvent.
-
Positive Controls (without S9): Strain-specific direct-acting mutagens (e.g., 2-nitrofluorene for TA98, sodium azide for TA100/TA1535).
-
Positive Controls (with S9): N-nitrosamines known to be mutagenic with S9 activation (e.g., N-nitrosodiethylamine (NDEA), N-nitrosodimethylamine (NDMA)).
-
-
Media and Reagents: Nutrient broth, minimal glucose agar plates, top agar.
Procedure:
-
Bacterial Culture: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Pre-incubation:
-
In sterile tubes, add 0.1 mL of the bacterial culture.
-
Add 0.05 mL of the test substance solution at various concentrations, or the control solutions.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix (e.g., 10% or 30% v/v). For assays without metabolic activation, add 0.5 mL of buffer.
-
Vortex the tubes gently and pre-incubate at 37°C for 30 minutes.
-
-
Plating:
-
After incubation, add 2.0 mL of molten top agar (kept at 45°C) containing a trace of histidine and biotin (for Salmonella strains) or tryptophan (for E. coli) to each tube.
-
Vortex gently and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
Data Presentation (Illustrative):
| Concentration of this compound (µ g/plate ) | Metabolic Activation | Mean Revertants ± SD (TA100) | Mean Revertants ± SD (TA1535) |
| 0 (Vehicle Control) | - S9 | 120 ± 15 | 25 ± 5 |
| 1 | - S9 | 125 ± 12 | 28 ± 6 |
| 10 | - S9 | 130 ± 18 | 30 ± 4 |
| 100 | - S9 | 135 ± 16 | 32 ± 7 |
| 1000 | - S9 | 140 ± 20 | 35 ± 5 |
| Positive Control (-S9) | - S9 | 850 ± 50 | 450 ± 30 |
| 0 (Vehicle Control) | + S9 (Hamster) | 130 ± 17 | 30 ± 6 |
| 1 | + S9 (Hamster) | 180 ± 22 | 55 ± 8 |
| 10 | + S9 (Hamster) | 350 ± 30 | 120 ± 15 |
| 100 | + S9 (Hamster) | 700 ± 55 | 280 ± 25 |
| 1000 | + S9 (Hamster) | Toxic | Toxic |
| Positive Control (+S9) | + S9 (Hamster) | 950 ± 60 | 500 ± 40 |
*Statistically significant increase compared to vehicle control (p < 0.05). Note: This data is illustrative and represents a hypothetical positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, originating from acentric chromosome fragments or whole chromosomes that lag behind during anaphase.
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is based on OECD Test Guideline 487 and is suitable for cell lines such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells.
Materials:
-
Cell Line: Human-derived cell line (e.g., TK6, HepaRG) or primary human lymphocytes.
-
Metabolic Activation System: Hamster liver S9 with cofactors.
-
Test Substance: this compound.
-
Controls:
-
Negative Control: Vehicle solvent.
-
Positive Control (-S9): Mitomycin C.
-
Positive Control (+S9): Cyclophosphamide or a known genotoxic nitrosamine.
-
-
Reagents: Culture medium, fetal bovine serum, phytohaemagglutinin (for lymphocytes), cytochalasin B (to block cytokinesis), fixative (methanol:acetic acid), staining solution (e.g., Giemsa, DAPI).
Procedure:
-
Cell Culture: Culture cells to achieve a sufficient number of actively dividing cells. For lymphocytes, stimulate division with phytohaemagglutinin for 48 hours.
-
Treatment:
-
Short Treatment (with and without S9): Expose cell cultures to various concentrations of this compound and controls for 3-6 hours.
-
Long Treatment (without S9): Expose cells for approximately 1.5-2 normal cell cycles (e.g., 24 hours).
-
-
Wash and Add Cytochalasin B: After the treatment period, wash the cells and resuspend them in fresh medium containing cytochalasin B to block cytokinesis and allow for the identification of cells that have completed one nuclear division.
-
Harvest: Harvest the cells at a time equivalent to about 1.5-2 normal cell cycles after the beginning of treatment.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. Assess cytotoxicity by calculating the Cytochalasin B Proliferation Index (CBPI) or Replicative Index (RI).
Data Presentation (Illustrative):
| Concentration of this compound (µM) | Metabolic Activation | % Micronucleated Binucleated Cells (Mean ± SD) | Cytotoxicity (% of Control) |
| 0 (Vehicle Control) | - S9 | 1.2 ± 0.3 | 100 |
| 10 | - S9 | 1.4 ± 0.4 | 98 |
| 50 | - S9 | 1.5 ± 0.5 | 95 |
| 100 | - S9 | 1.6 ± 0.4 | 92 |
| Positive Control (-S9) | - S9 | 15.5 ± 2.1 | 75 |
| 0 (Vehicle Control) | + S9 (Hamster) | 1.3 ± 0.4 | 100 |
| 10 | + S9 (Hamster) | 2.5 ± 0.6 | 96 |
| 50 | + S9 (Hamster) | 5.8 ± 1.1 | 85 |
| 100 | + S9 (Hamster) | 9.7 ± 1.5 | 60 |
| Positive Control (+S9) | + S9 (Hamster) | 18.2 ± 2.5 | 70 |
*Statistically significant increase compared to vehicle control (p < 0.05). Note: This data is illustrative and represents a hypothetical positive result.
In Vitro Chromosomal Aberration Assay
This assay identifies agents that cause structural changes to chromosomes, such as breaks, gaps, and exchanges, in cultured mammalian cells.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
This protocol is based on OECD Test Guideline 473.
Materials:
-
Cell Line: Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line (e.g., CHO).
-
Metabolic Activation System: Hamster liver S9 with cofactors.
-
Test Substance: this compound.
-
Controls:
-
Negative Control: Vehicle solvent.
-
Positive Control (-S9): Mitomycin C.
-
Positive Control (+S9): Cyclophosphamide.
-
-
Reagents: Culture medium, fetal bovine serum, phytohaemagglutinin (for lymphocytes), colcemid (or other metaphase-arresting agent), fixative, staining solution (e.g., Giemsa).
Procedure:
-
Cell Culture: Initiate cell cultures and grow until a sufficient number of cells are actively dividing. For lymphocytes, stimulate with PHA for 48 hours.
-
Treatment:
-
Short Treatment (with and without S9): Expose cultures to various concentrations of this compound and controls for 3-6 hours.
-
Long Treatment (without S9): Expose cells for a continuous period of approximately 1.5-2 normal cell cycles.
-
-
Wash and Incubate: After the treatment period, wash the cells and resuspend them in fresh medium. Incubate for a total of approximately 1.5-2 normal cell cycles from the beginning of treatment.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation to accumulate cells in metaphase.
-
Harvest: Harvest the cells by centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix in methanol:acetic acid, and drop onto clean microscope slides.
-
Staining: Stain the slides with Giemsa stain.
-
Scoring: Analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations under a microscope. Assess cytotoxicity by determining the mitotic index.
Data Presentation (Illustrative):
| Concentration of this compound (µM) | Metabolic Activation | % Cells with Aberrations (Excluding Gaps) (Mean ± SD) | Mitotic Index (% of Control) |
| 0 (Vehicle Control) | - S9 | 1.5 ± 0.5 | 100 |
| 25 | - S9 | 1.8 ± 0.7 | 97 |
| 75 | - S9 | 2.0 ± 0.6 | 94 |
| 150 | - S9 | 2.2 ± 0.8 | 90 |
| Positive Control (-S9) | - S9 | 20.5 ± 3.1 | 70 |
| 0 (Vehicle Control) | + S9 (Hamster) | 1.7 ± 0.6 | 100 |
| 25 | + S9 (Hamster) | 3.5 ± 1.0 | 95 |
| 75 | + S9 (Hamster) | 8.2 ± 1.8 | 80 |
| 150 | + S9 (Hamster) | 14.6 ± 2.4 | 55 |
| Positive Control (+S9) | + S9 (Hamster) | 25.1 ± 3.5 | 65 |
*Statistically significant increase compared to vehicle control (p < 0.05). Note: This data is illustrative and represents a hypothetical positive result.
References
Application Notes and Protocols for the Use of N-Nitrosometoprolol in Toxicological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosometoprolol is the N-nitroso derivative of metoprolol, a widely used beta-adrenergic blocking agent.[1][2][3] Like many N-nitroso compounds, this compound is a subject of toxicological concern due to its potential genotoxicity and carcinogenicity.[4][5] This document provides detailed application notes and protocols for the use of this compound in toxicological research studies, with a focus on in vitro genotoxicity assays.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 138768-62-4 | |
| Molecular Formula | C15H24N2O4 | |
| Molecular Weight | 296.4 g/mol | |
| Appearance | A solution in acetonitrile |
Toxicological Profile
This compound is a genotoxic derivative of metoprolol that has been shown to induce DNA damage in vitro. It is classified as a suspected human carcinogen. Toxicological studies have demonstrated that this compound can induce DNA fragmentation in primary cultures of both rat and human hepatocytes. Furthermore, it has been observed to cause micronucleation in rat hepatocytes in vivo. The genotoxicity of this compound is dependent on metabolic activation, indicating it is an indirectly acting genotoxin.
Application Notes
This compound serves as a critical reference standard and research compound in a variety of toxicological applications:
-
Genotoxicity Assessment: It is used as a positive control or test substance in a battery of genotoxicity assays to assess its DNA-damaging potential.
-
Carcinogenicity Studies: Due to its classification as a suspected carcinogen, it can be used in long-term animal studies to evaluate its tumor-initiating and -promoting activities.
-
Metabolic Activation Studies: this compound is a valuable tool for investigating the role of metabolic enzymes, such as cytochrome P450s, in the bioactivation of nitrosamines to their ultimate carcinogenic forms.
-
Analytical Method Development: As a reference standard, it is essential for the development and validation of analytical methods, such as LC-MS, for the detection and quantification of nitrosamine impurities in pharmaceutical products.
Quantitative Toxicological Data
The following tables summarize the quantitative data from key toxicological studies on this compound and related N-nitroso compounds.
Table 1: In Vitro Genotoxicity of this compound in Hepatocytes
| Species | Assay | Concentration Range | Effect | Reference |
| Rat | DNA Fragmentation | 0.1 - 1 mM | Positive dose-related response | |
| Human | DNA Fragmentation | 0.1 - 1 mM | Positive dose-related response | |
| Rat | DNA Repair Synthesis | 0.1 - 1 mM | Positive dose-related response | |
| Human | DNA Repair Synthesis | 0.1 - 1 mM | Positive dose-related response |
Table 2: In Vivo Genotoxicity of this compound
| Species | Assay | Dose | Effect | Reference |
| Rat | Hepatocyte Micronucleation | 1,000 mg/kg | Induced micronucleation | |
| Rat | Bone Marrow/Spleen Erythrocyte Micronucleation | 1,000 mg/kg | No effect |
Experimental Protocols
Protocol 1: DNA Fragmentation Assay in Primary Hepatocytes by Alkaline Elution
This protocol is adapted from studies that evaluated the genotoxic effects of N-nitroso derivatives of beta-blockers.
Objective: To assess the ability of this compound to induce DNA single-strand breaks in primary rat or human hepatocytes.
Materials:
-
This compound
-
Primary rat or human hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Proteinase K
-
Elution buffer (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
DNA-binding fluorescent dye (e.g., Hoechst 33258)
-
Polycarbonate filters (2 µm pore size)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes at an appropriate density and allow them to attach.
-
Expose the cells to various concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) for a defined period (e.g., 20 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, gently scrape the cells and resuspend them in ice-cold PBS.
-
Load the cell suspension onto a polycarbonate filter.
-
Lyse the cells by flowing the lysis solution through the filter. This leaves the nuclear DNA on the filter.
-
Wash the filter with the lysis solution to remove cellular debris.
-
-
Protein Digestion:
-
Incubate the filters with proteinase K in the lysis solution to digest nuclear proteins.
-
-
Alkaline Elution:
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
-
DNA Quantification:
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.
-
-
Data Analysis:
-
Calculate the rate of DNA elution as a function of the fraction number. An increased elution rate compared to the control indicates DNA fragmentation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[4-(2-Methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | C15H24N2O4 | CID 154449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for N-Nitrosometoprolol Analysis
Introduction
The detection of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1][2] N-Nitrosometoprolol, a nitrosamine derivative of the widely used beta-blocker metoprolol, must be monitored at trace levels to ensure patient safety.[3] Achieving the required low limits of detection and quantification necessitates highly sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and robust, efficient sample preparation techniques to remove matrix interferences and concentrate the analyte of interest.[1][2]
This document provides detailed protocols for common sample preparation techniques applicable to the analysis of this compound in active pharmaceutical ingredients (APIs) and drug products. The methods covered include direct injection (dilute-and-shoot), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Data Presentation: Performance of Analytical Methods
The selection of a sample preparation method is often guided by its performance characteristics. The following tables summarize quantitative data from validated analytical methods for this compound and other structurally related beta-blocker nitrosamines.
Table 1: Method Performance for this compound
| Parameter | Value | Matrix | Analytical Technique | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | Beta-blocker APIs | UHPLC-MS/MS | |
| Limit of Quantification (LOQ) | 2 - 20 ppb | Beta-blocker APIs | UHPLC-MS/MS | |
| Recovery | 64.1% - 113.3% | Beta-blocker APIs | UHPLC-MS/MS | |
| Correlation Coefficient (R) | 0.9978 - 0.9999 | Beta-blocker APIs | UHPLC-MS/MS |
Table 2: Method Performance for Other N-Nitroso Beta-Blockers (e.g., N-Nitroso-atenolol, N-Nitroso-propranolol)
| Analyte | Parameter | Value | Matrix | Analytical Technique | Reference |
| N-Nitroso-atenolol | LOQ | 0.5 ng/mL | Atenolol API & Tablets | LC-MS/MS | |
| N-Nitroso-atenolol | Recovery | 95.3% - 104.7% | Atenolol API | LC-MS/MS | |
| N-Nitroso-propranolol | LOQ | 25 pg/mL | Propranolol API & Tablets | LC-MS/MS | |
| N-Nitroso-propranolol | LOQ | 0.5 ng/mL | Propranolol Oral Solution | LC-ESI-HRMS |
Experimental Protocols & Workflows
Protocol 1: Direct Injection / Dilute-and-Shoot Method
This is the simplest approach, suitable for relatively clean samples like drug substances (APIs) or simple formulations where matrix effects are minimal. The goal is to dissolve the sample in a suitable solvent and inject it directly into the analytical instrument.
Detailed Methodology:
-
Sample Weighing: Accurately weigh an appropriate amount of the metoprolol API or crushed tablets (e.g., equivalent to 20-25 mg of the API) into a centrifuge tube (e.g., 15 mL or 50 mL).
-
Solvent Addition: Add a precise volume of a suitable diluent. Common diluents include methanol, water, or mixtures like 75% methanol in water. For a 25 mg sample, 5 mL of diluent can be used to achieve a concentration of 5 mg/mL.
-
Dissolution: Vortex the mixture for 1-2 minutes to ensure homogeneity.
-
Extraction (for Tablets): For drug products (tablets), sonicate the mixture for 15-40 minutes to facilitate the extraction of the analyte from the formulation matrix.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000-4500 rpm) for 10-15 minutes to pelletize excipients and insoluble materials.
-
Filtration & Transfer: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial. This step is crucial to remove fine particulates that could clog the LC system.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Direct Injection / Dilute-and-Shoot
Caption: Workflow for the Dilute-and-Shoot sample preparation method.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. It is effective for cleaning up more complex samples by partitioning the analyte of interest into one phase while leaving interferences behind in the other.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in an aqueous buffer solution. Adjust the pH of the aqueous solution to ensure the this compound is in a neutral, un-ionized state, which enhances its partitioning into the organic solvent.
-
Solvent Addition: Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the aqueous sample solution in a separatory funnel or vial.
-
Extraction: Shake the mixture vigorously for several minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase. Allow the layers to separate completely.
-
Phase Separation: Carefully collect the organic layer containing the this compound. For enhanced recovery, the aqueous layer can be re-extracted with fresh organic solvent one or two more times.
-
Drying & Evaporation: Combine the organic extracts and dry them using a drying agent like anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase or a suitable solvent compatible with the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Logical Relationship Diagram: Liquid-Liquid Extraction (LLE)
Caption: Principle of analyte isolation using Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly versatile and efficient technique for sample cleanup and concentration, utilizing a solid sorbent to retain the analyte or interferences. For this compound, a reversed-phase sorbent (like C18 or a polymeric equivalent) is typically employed.
Detailed Methodology:
-
Sample Pre-treatment: Dissolve the sample in a strong (polar) solvent, typically the same as the conditioning equilibration solvent (e.g., water or a buffered aqueous solution).
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a non-polar, water-miscible solvent (e.g., 5-10 mL of methanol) through it. This solvates the stationary phase. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing a polar solvent (e.g., 5-10 mL of water or buffer) through it. This prepares the sorbent for sample loading. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The this compound (analyte) will be retained on the sorbent, while very polar impurities pass through to waste.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10 mL of water or a low-percentage organic solvent mixture like 5% methanol in water). This removes weakly retained interferences without eluting the analyte.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong (non-polar) solvent (e.g., 1-5 mL of methanol or acetonitrile).
-
Post-Elution (Optional): The eluate may be evaporated and reconstituted in mobile phase to further concentrate the sample or for solvent exchange.
-
Analysis: Transfer the final eluate to an HPLC vial for injection.
Workflow Diagram: Solid-Phase Extraction (SPE)
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Confident Identification of N-Nitrosometoprolol
Introduction
N-nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. N-Nitrosometoprolol, a potential impurity in metoprolol drug substances and products, requires robust analytical procedures for its monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the unambiguous identification and quantification of such impurities. This application note details a protocol for the identification of this compound using LC-HRMS, providing researchers, scientists, and drug development professionals with a comprehensive workflow.
The high mass accuracy and resolution of HRMS instruments, such as Orbitrap technology, enable the confident determination of elemental compositions and the differentiation of target analytes from isobaric interferences. This is particularly crucial for trace-level impurity analysis in complex matrices.
Experimental Workflow
The overall workflow for the identification of this compound using high-resolution mass spectrometry is depicted below. The process begins with sample preparation, followed by liquid chromatography separation, high-resolution mass spectrometric analysis, and subsequent data processing for confident identification.
Caption: Experimental workflow for this compound identification.
Quantitative Data Summary
High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for the confident identification of this compound. The table below summarizes the key quantitative data for the precursor and expected major product ions.
| Analyte | Chemical Formula | Precursor Ion | Calculated m/z (M+H)⁺ | Major Product Ions | Calculated m/z | Mass Error (ppm) |
| This compound | C₁₅H₂₄N₂O₄ | [C₁₅H₂₅N₂O₄]⁺ | 297.1809 | [C₁₅H₂₅N₂O₃]⁺ | 267.1859 | < 5 |
| [C₁₀H₁₄O₂]⁺ | 166.0994 | < 5 | ||||
| [C₇H₇O]⁺ | 107.0497 | < 5 |
Experimental Protocols
Sample and Standard Preparation
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
Sample Preparation (for Metoprolol Drug Substance):
-
Accurately weigh 100 mg of the metoprolol tartrate drug substance into a suitable volumetric flask.
-
Dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography
| Parameter | Condition |
| System | UHPLC system |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
| Parameter | Condition |
| System | High-resolution mass spectrometer (e.g., Orbitrap-based) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan followed by data-dependent MS/MS (dd-MS²) |
| Full Scan Resolution | 60,000 |
| Full Scan Range | m/z 100-500 |
| MS/MS Resolution | 15,000 |
| Collision Energy | Normalized Collision Energy (NCE) stepped at 20, 30, 40 |
| Inclusion List | m/z 297.1809 for targeted MS/MS of this compound |
This compound Fragmentation Pathway
The proposed fragmentation pathway of this compound under positive electrospray ionization and collision-induced dissociation (CID) is illustrated below. The high-resolution mass measurements of the product ions provide strong evidence for the proposed structures and confirm the identity of the analyte.
Application of Ultra-High-Performance Liquid Chromatography for the Separation of Metoprolol and its Nitrosamine Impurities
[AN-UHPLC-001]
Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of hypertension and other cardiovascular conditions. As with all pharmaceutical products, ensuring the purity and safety of Metoprolol is of paramount importance. Recently, the presence of nitrosamine impurities in various drug substances has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[1][2][3][4] Consequently, highly sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.
This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with mass spectrometry (MS) for the effective separation and quantification of Metoprolol and its potential nitrosamine impurity, N-nitrosometoprolol. The method is designed to be sensitive, specific, and suitable for routine quality control testing in the pharmaceutical industry.
Principle
The method utilizes a reversed-phase UHPLC system to separate Metoprolol from its nitrosamine impurities. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A mass spectrometer is used as the detector to provide high sensitivity and selectivity for the identification and quantification of the target compounds. UHPLC-MS/MS is particularly well-suited for this application due to the low levels at which nitrosamine impurities are typically found.[5]
Experimental Protocols
1. Instrumentation and Consumables
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UHPLC System: A high-performance UHPLC system equipped with a binary pump, autosampler, and column oven. (e.g., Thermo Scientific™ Vanquish™ UHPLC system or equivalent).
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UHPLC Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.
-
Software: Chromatography data system for instrument control, data acquisition, and processing.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
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Vials: Amber glass vials to protect light-sensitive nitrosamine impurities.
2. Standard and Sample Preparation
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Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Metoprolol and this compound reference standards in 10 mL of methanol.
-
Working Standard Solution (1 µg/mL): Dilute the stock solutions with a suitable diluent (e.g., 50:50 methanol:water) to achieve the desired concentration.
-
Sample Solution (1 mg/mL of Metoprolol): Accurately weigh and dissolve the Metoprolol drug substance or an equivalent amount of crushed tablets in the diluent to achieve a final concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.
3. UHPLC-MS/MS Method
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis.
| Parameter | Condition |
| UHPLC Conditions | |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Metoprolol: m/z 268.2 → 116.1this compound: m/z 297.2 → 222.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
4. Method Validation Parameters
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following tables summarize the expected quantitative data for the UHPLC-MS/MS analysis of Metoprolol and this compound.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor |
| Metoprolol | 4.2 | 1.1 |
| This compound | 5.8 | 1.2 |
Table 2: Method Sensitivity and Linearity
| Compound | LOD (ppb) | LOQ (ppb) | Linearity (R²) |
| This compound | 0.5 | 1.5 | > 0.999 |
Visualizations
The following diagram illustrates the general workflow for the UHPLC analysis of Metoprolol and its nitrosamine impurities.
Caption: Workflow for UHPLC-MS/MS Analysis of Metoprolol.
The described UHPLC-MS/MS method provides a sensitive and selective approach for the separation and quantification of Metoprolol and its nitrosamine impurity, this compound. The method is suitable for implementation in quality control laboratories to ensure the safety and quality of Metoprolol-containing pharmaceutical products, in line with current regulatory expectations for the control of nitrosamine impurities.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosometoprolol LC-MS Detection Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of N-Nitrosometoprolol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound by LC-MS.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition or pH. | Ensure the mobile phase contains 0.1% formic acid to promote protonation and improve peak shape.[1][2] Adjust the organic-to-aqueous ratio in the mobile phase. A gradient elution is often necessary to achieve good peak shapes for nitrosamines. |
| Column overload. | Reduce the injection volume or dilute the sample. This is particularly important when analyzing high-concentration drug substances where the active pharmaceutical ingredient (API) can interfere. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry, such as a C18 or a pentafluorophenyl (PFP) column.[3] An Acquity HSS T3 column has been reported to be effective for this compound.[1] | |
| Low Sensitivity/Poor Signal Intensity | Suboptimal ionization source parameters. | Optimize ion source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage.[4] For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity than Electrospray Ionization (ESI), though ESI is also commonly used. |
| Inefficient fragmentation (for MS/MS). | Optimize collision energy (CE) and other tandem MS parameters for the specific MRM transitions of this compound. These parameters often require empirical determination for each instrument. | |
| Ion suppression from matrix components. | Ensure adequate chromatographic separation between this compound and the metoprolol API or other excipients. A divert valve can be used to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing suppression. | |
| Inappropriate sample diluent. | The sample diluent should be compatible with the initial mobile phase conditions to ensure good peak shape and avoid breakthrough. Using a diluent with a higher organic content than the initial mobile phase can lead to poor chromatography. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. Background noise can sometimes be mitigated by adjusting the cone gas flow or using high-purity mobile phases. |
| Interference from co-eluting species. | Improve chromatographic resolution by modifying the gradient profile or changing the column. High-resolution mass spectrometry (HRMS) can also be used to differentiate the analyte from interferences based on accurate mass. | |
| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent and elevated temperature (e.g., 40 °C) for improved reproducibility. |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be needed, especially for gradient methods. | |
| Air bubbles in the pump or lines. | Degas the mobile phases and prime the pumps to remove any air bubbles. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the needle wash procedure by using a strong solvent. A gradient elution that goes to a high percentage of organic solvent can help wash the analyte off the column. |
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A1: Based on published methods for this compound and structurally similar nitrosamine drug substance-related impurities (NDSRIs), the following parameters are recommended as a starting point.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q2: What are the expected MRM transitions for this compound?
A2: The exact MRM transitions should be optimized for your specific instrument. However, based on the structure of this compound (C15H24N2O4, MW: 296.36), the protonated precursor ion [M+H]+ is expected at m/z 297.3. Common fragmentation pathways for nitrosamines involve the neutral loss of the nitroso group (-NO) or other characteristic fragments.
Table 2: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 297.3 | To be determined empirically | A common fragmentation pathway for N-nitrosamines is the loss of the NO radical (30 Da). Therefore, a potential product ion could be around m/z 267.3. Another possibility is cleavage of the side chain. It is crucial to infuse a standard of this compound to determine the optimal product ions and collision energies. |
Q3: How can I improve the separation of this compound from the Metoprolol API?
A3: Achieving chromatographic separation is critical to avoid ion suppression. A gradient elution is highly recommended. Start with a low percentage of organic mobile phase to retain the more polar Metoprolol, allowing the less polar this compound to be retained longer. A shallow gradient can be employed to enhance the resolution between the two compounds. Using a column with a different selectivity, such as a PFP column, can also be beneficial if co-elution is an issue on a C18 column.
Sample Preparation
Q4: What is a suitable sample preparation procedure for analyzing this compound in a drug substance or product?
A4: A simple "dilute and shoot" method is often sufficient. The key is to ensure complete dissolution of the analyte and to minimize matrix effects.
Experimental Protocol: Sample Preparation of Metoprolol Drug Substance/Product
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Weighing and Dissolution: Accurately weigh a suitable amount of the metoprolol drug substance or ground tablets into a centrifuge tube.
-
Solvent Addition: Add a known volume of diluent (e.g., methanol, or a mixture of methanol and water) to achieve a target concentration of the API.
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Extraction: Vortex the sample for 1-2 minutes, followed by sonication for 10-15 minutes to ensure complete dissolution and extraction of this compound.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet any insoluble excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-MS analysis.
Data Interpretation and System Suitability
Q5: What are the typical system suitability criteria for a nitrosamine analysis method?
A5: System suitability tests ensure the analytical system is performing correctly. Typical criteria include:
-
Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time for replicate injections of a standard should be less than 2%.
-
Peak Area Reproducibility: The RSD of the peak area for replicate injections should be less than 15%.
-
Signal-to-Noise Ratio (S/N): The S/N for the lowest calibration standard should be greater than or equal to 10.
-
Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flow diagram for troubleshooting common LC-MS issues.
References
Technical Support Center: Analysis of N-Nitrosometoprolol in Drug Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of N-Nitrosometoprolol in drug products.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Matrix components may interfere with the chromatography, or the analytical column may not be suitable.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Dilution: A simple "dilute-and-shoot" approach can be the first step. Diluting the sample with the mobile phase can reduce the concentration of matrix components.
-
Protein Precipitation (PPT): If the sample matrix is complex and contains proteins, use a protein precipitation step with a solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can effectively remove interfering components. Various SPE cartridges are available, and the selection should be optimized for this compound and the specific drug product matrix.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a cleaner solvent, leaving many matrix components behind.
-
-
Review Chromatographic Conditions:
-
Column Chemistry: Ensure the column chemistry is appropriate. A C18 column is commonly used for nitrosamine analysis.[2] For polar nitrosamines, an enhanced pentafluorophenyl column might provide better retention and separation from matrix interferences.
-
Mobile Phase: Adjust the mobile phase composition and gradient. The use of formic acid (typically 0.1%) in both water and organic phases is common for good peak shape in LC-MS analysis.[2][3]
-
-
Visualize the Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low or No Recovery of this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components is a primary reason for low recovery. Inefficient extraction during sample preparation can also be a factor.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Extraction Spike: Spike a known amount of this compound standard into a blank matrix extract (a sample of the drug product without the analyte). Compare the response to a pure standard of the same concentration. A significantly lower response in the matrix indicates ion suppression.
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Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is highly recommended. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.
-
-
Enhance Sample Cleanup:
-
If significant matrix effects are observed, a more rigorous sample preparation method like SPE or LLE is necessary to remove the interfering components.
-
-
Optimize LC Method:
-
Modify the chromatographic gradient to achieve better separation between this compound and the matrix components causing ion suppression.
-
-
Check Instrument Parameters:
-
Ensure that the mass spectrometer source parameters (e.g., gas flows, temperature) are optimized for this compound.
-
-
Decision Tree for Low Recovery:
Caption: Decision tree for troubleshooting low recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte (this compound) by co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS has a similar chemical structure and chromatographic behavior to the analyte and will be affected by the matrix in the same way, thus providing a reliable basis for quantification.
Q3: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A3: Common techniques include:
-
Dilute-and-Shoot: The simplest approach, suitable for less complex matrices.
-
Protein Precipitation (PPT): Removes proteins from the sample.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from interfering components based on their solubility in immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples by retaining the analyte on a solid sorbent while matrix components are washed away.
Q4: Can I use a single analytical method for all metoprolol drug products?
A4: While a single method can be a good starting point, it is often necessary to optimize the method for each specific drug product formulation. Different excipients in various formulations can lead to different matrix effects, necessitating adjustments to the sample preparation or chromatographic conditions.
Q5: What are typical LC-MS/MS parameters for this compound analysis?
A5: A typical method would involve a C18 reversed-phase column with a gradient elution using water and methanol or acetonitrile, both containing 0.1% formic acid. Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical validation and performance data for the analysis of N-nitrosamines in beta-blocker drug substances.
Table 1: Method Performance for this compound
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | |
| Recovery | 64.1% - 113.3% | |
| Correlation Coefficient (R) | 0.9978 - 0.9999 |
Table 2: Example LC-MS/MS Parameters for N-Nitroso Beta-Blockers
| Parameter | Condition |
| LC Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
Note: These are example parameters and should be optimized for the specific instrument and application.
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Metoprolol Drug Substance for this compound Analysis
This protocol is a general guideline and should be validated for your specific sample matrix.
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Sample Weighing: Accurately weigh an appropriate amount of the metoprolol tartrate or succinate active pharmaceutical ingredient (API).
-
Dissolution: Dissolve the API in a suitable solvent. A mixture of water and methanol is often a good starting point.
-
Internal Standard Spiking: Add a known amount of this compound SIL-IS to the sample solution.
-
Dilution: Dilute the solution to a final concentration suitable for LC-MS/MS analysis.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any particulates before injection.
Protocol 2: LC-MS/MS Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and sensitivity.
-
Column: Use a high-quality C18 column, such as an Acquity HSS T3 (3.0 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol or acetonitrile
-
-
Gradient: Develop a gradient that provides good separation of this compound from the metoprolol peak and other potential matrix components.
-
MS/MS Detection:
-
Use a tandem mass spectrometer with ESI in positive mode.
-
Optimize the MRM transitions (precursor ion > product ion) and collision energies for both this compound and its SIL-IS.
-
Signaling Pathways and Workflows
Caption: General workflow for this compound analysis.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of detection for N-Nitrosometoprolol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for N-Nitrosometoprolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at low levels important?
A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Metoprolol, a commonly used beta-blocker.[1] Nitrosamines are a class of compounds that are of concern because they are considered probable human carcinogens, meaning long-term exposure above certain levels may increase the risk of cancer.[2] Regulatory bodies like the FDA and EMA have set strict guidelines for the acceptable intake of nitrosamine impurities in medications to ensure patient safety.[1][3] Therefore, highly sensitive analytical methods are required to detect and quantify this compound at trace levels to ensure pharmaceutical products remain within these safe limits.[3]
Q2: What are the common analytical techniques used for the detection of this compound?
A2: The most common and preferred techniques for the detection and quantification of this compound are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Ultra-high-speed Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting the trace amounts of nitrosamines in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and is noted for its high sensitivity. High-Resolution Mass Spectrometry (HRMS) is another powerful tool employed for this purpose.
Q3: How is this compound formed?
A3: this compound forms when the secondary amine group in the Metoprolol molecule reacts with a nitrosating agent. This reaction can occur under specific conditions, such as the presence of heat, moisture, or an acidic environment. Nitrosating agents can be introduced as impurities in raw materials or generated during the manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Sensitivity or High Limit of Detection (LOD)
Possible Cause:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings can lead to poor ionization and fragmentation, resulting in a weak signal.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.
-
Inadequate Sample Preparation: Insufficient cleanup of the sample can introduce interfering substances that mask the analyte signal.
-
Chromatographic Issues: Poor peak shape or retention can lead to a lower signal-to-noise ratio.
Troubleshooting Steps:
-
Optimize MS Conditions:
-
Perform a tuning and calibration of the mass spectrometer to ensure optimal performance.
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for this compound.
-
For tandem MS, optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of this compound to achieve the most intense fragment ions.
-
-
Address Matrix Effects:
-
Evaluate the presence of matrix effects by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract.
-
If significant ion suppression is observed, improve the sample cleanup procedure using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Diluting the sample can also reduce the concentration of interfering matrix components.
-
-
Enhance Sample Preparation:
-
Employ a more rigorous sample preparation method to remove interfering components. Options include SPE, LLE, or protein precipitation for biological samples.
-
-
Improve Chromatography:
-
Ensure the use of a suitable HPLC/UHPLC column, such as a C18 or a biphenyl stationary phase, which can offer good retention for nitrosamines.
-
Optimize the mobile phase composition and gradient to achieve better separation of this compound from matrix components and improve peak shape.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Cause:
-
Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling can lead to variable results.
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Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause variations in signal intensity.
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Analyte Instability: this compound may degrade in the sample solution before analysis.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation.
-
Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for variations in sample preparation and instrument response.
-
-
Ensure Instrument Stability:
-
Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system.
-
Check for leaks in the LC system and ensure a stable spray in the MS source.
-
-
Evaluate Analyte Stability:
-
Investigate the stability of this compound in the chosen diluent and under the storage conditions used.
-
If degradation is observed, consider using a different diluent or analyzing the samples more promptly after preparation.
-
Data Presentation
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis
| Compound | Analytical Method | LOD | LOQ | Matrix | Reference |
| This compound & other nitrosamines | UHPLC-MS/MS | 0.02–1.2 ppb | 2–20 ppb | Beta-blocker APIs | |
| N-nitroso-atenolol | LC-MS/MS | 0.2 ng/mL | 0.5 ng/mL | Atenolol APIs and finished products | |
| N-nitroso propranolol | LC-HRMS | 0.015 ppm | 0.05 ppm | Propranolol hydrochloride oral solution | |
| Various Nitrosamines | LC-MS/MS | 0.02–0.55 ppb | - | API |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in a Drug Substance
This protocol is a general guideline and may require optimization for specific drug products.
-
Sample Weighing: Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Dilution: Add 1188 µL of a suitable diluent (e.g., 1% formic acid in water) and 12 µL of an internal standard solution.
-
Extraction: Vortex the sample at 2500 rpm for 20 minutes to ensure complete dissolution and extraction.
-
Centrifugation: Centrifuge the sample at approximately 10,000 rpm for 10 minutes to pellet any undissolved excipients.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: UHPLC-MS/MS Analysis
This is an example of a typical UHPLC-MS/MS method for nitrosamine analysis.
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient program to separate this compound from the parent drug and other matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
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Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
References
Troubleshooting guide for N-Nitrosometoprolol analytical methods.
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical methods for N-Nitrosometoprolol, a nitrosamine drug substance-related impurity (NDSRI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a nitrosamine impurity that can form in drug products containing metoprolol.[1] Nitrosamines are classified as a "cohort of concern" under ICH M7 guidelines because many are potent mutagenic carcinogens.[1] Their presence in pharmaceuticals is a significant safety concern, leading to rigorous regulatory scrutiny and product recalls if found above acceptable intake (AI) limits.[1][2] The root cause of formation often involves the reaction of secondary or tertiary amines (like the one in the metoprolol structure) with nitrosating agents, such as residual nitrites from excipients, under acidic conditions.[1]
Q2: What is the most common analytical technique for this compound detection?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for identifying and quantifying this compound and other NDSRIs at the required low levels. This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of the impurity in a high concentration of the active pharmaceutical ingredient (API). Techniques like Gas Chromatography (GC) are generally not suitable for non-volatile NDSRIs like this compound.
Q3: What are the main challenges in analyzing this compound?
The primary challenges include:
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Achieving Low Detection Limits: Regulatory limits for nitrosamines are extremely low, requiring highly sensitive methods to reach the necessary limit of quantification (LOQ).
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Matrix Interference: The high concentration of the metoprolol API can interfere with the detection of the trace this compound impurity.
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Sample Preparation: The diverse nature of drug product formulations can make developing a universal sample preparation method difficult. The choice of diluent can significantly impact peak shape and sensitivity.
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Method Specificity: The analytical method must be able to unambiguously separate this compound from the API and other related substances.
Analytical Method Protocol Example: LC-MS/MS
This section provides a detailed methodology for a typical experiment designed to quantify this compound in a drug substance.
Reagents and Materials
-
This compound Reference Standard
-
Metoprolol Tartrate/Succinate API
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Diluent: Water or 1% Formic Acid in Water
Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to create a series of calibration standards ranging from approximately 0.5 to 80 ng/mL.
-
Sample Preparation (API):
-
Accurately weigh about 80 mg of the metoprolol drug substance into a centrifuge tube.
-
Add a defined volume of diluent (e.g., 2 mL) to achieve a target API concentration.
-
Vortex the solution for 1-2 minutes, followed by sonication for 15 minutes to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF or similar filter into an HPLC vial for analysis.
-
Chromatographic and Mass Spectrometric Conditions
Quantitative data for similar nitrosamine analyses are summarized in the table below, which can serve as a starting point for method development.
| Parameter | Condition 1 (Based on N-Nitroso-Propranolol) | Condition 2 (Based on this compound) |
| HPLC Column | Avantor ACE Excel C18-AR, 100 Å, 3 µm, 100 x 4.6 mm | Acquity HSS T3, 1.8 µm, 3.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol or Acetonitrile |
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temp. | 40 °C | Not Specified |
| Injection Vol. | 10 µL | Not Specified |
| MS Detector | High-Resolution Mass Spectrometer (HRMS) | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| LOD | 0.015 ppm | 0.02 - 1.2 ppb |
| LOQ | 0.05 ppm | 2 - 20 ppb |
System Suitability
Before sample analysis, perform multiple injections (e.g., six) of a working standard solution. The system is deemed suitable if:
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The relative standard deviation (%RSD) of the peak areas is not more than 20%.
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The retention time difference between injections is not more than 2%.
-
The correlation coefficient (R²) for the calibration curve is ≥ 0.99.
Troubleshooting Guide
General Experimental Workflow
References
Technical Support Center: Enhancing the Stability of N-Nitrosometoprolol Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and enhancing the stability of N-Nitrosometoprolol analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a nitrosamine impurity that can form from the secondary amine structure of Metoprolol, a widely used beta-blocker.[1] Nitrosamine impurities are a significant concern for regulatory bodies like the FDA and EMA due to their potential carcinogenic properties. Ensuring the stability of this compound analytical standards is critical for accurate quantification, method validation, and overall quality control in pharmaceutical development.[1]
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures can accelerate degradation.
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Light: Exposure to light, particularly UV light, may induce photodegradation.
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pH: this compound's stability can be pH-dependent, with potential for degradation under strongly acidic or basic conditions.
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Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent for storing and preparing solutions of the analytical standard is crucial for its stability.
Q3: What are the recommended storage and shipping conditions for this compound analytical standards?
A3: For long-term storage, it is recommended to keep this compound analytical standards at -20°C, which has been shown to maintain stability for at least two years.[2] Some suppliers also recommend refrigeration at 2-8°C. While shipping is often done at ambient temperatures, it is crucial to transfer the standard to the recommended storage conditions upon receipt to ensure its integrity.[1]
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the analysis of this compound analytical standards, particularly using LC-MS/MS.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Optimize the mobile phase, including the organic modifier and buffer/acid additive. Ensure the pH is suitable for the analyte and column. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Consider a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal mass spectrometer source conditions. 2. Degradation of the analytical standard in the autosampler. 3. Matrix effects (ion suppression or enhancement). | 1. Optimize source parameters such as spray voltage, gas flows, and temperature. 2. Use a cooled autosampler if available. Prepare fresh solutions and minimize the time they spend in the autosampler. 3. Dilute the sample, use a more effective sample clean-up procedure, or employ a stable isotope-labeled internal standard. |
| Inconsistent Results or Poor Reproducibility | 1. Instability of the analytical standard in the prepared solution. 2. Variability in sample preparation. 3. Instrument contamination or carryover. | 1. Prepare fresh standard solutions daily. Evaluate the stability of the standard in the chosen solvent over the typical analysis time. 2. Ensure consistent and accurate pipetting and dilution steps. Use a validated sample preparation protocol. 3. Implement a thorough wash cycle between injections. If carryover persists, identify and clean the source of contamination in the LC system. |
| Presence of Unexpected Peaks | 1. Degradation of this compound. 2. Contamination of the solvent, glassware, or LC system. 3. Presence of isomers. | 1. Analyze a freshly prepared standard to confirm. If degradation is suspected, investigate potential causes (e.g., exposure to light, incompatible solvent). 2. Use high-purity solvents and thoroughly clean all materials. Run a blank injection to identify system peaks. 3. This compound may exist as a mixture of isomers, which could result in multiple peaks.[2] |
Quantitative Stability Data
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Likely to be susceptible to degradation. | Cleavage of the N-NO bond, hydrolysis of the ether linkage. |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Likely to be susceptible to degradation. | Cleavage of the N-NO bond, hydrolysis of the ether linkage. |
| Oxidative (e.g., 3% H₂O₂) | Highly susceptible to degradation. | Oxidation of the secondary alcohol, cleavage of the N-NO bond. |
| Photolytic (e.g., UV light) | Susceptible to photodegradation. | Cleavage of the N-NO bond, formation of radical species. |
| Thermal (e.g., 60°C) | Degradation is expected to be accelerated. | Similar to hydrolytic and oxidative pathways, but at a faster rate. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol outlines the preparation of stock and working standard solutions for routine analysis.
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Stock Solution (e.g., 100 µg/mL):
-
Allow the this compound analytical standard to equilibrate to room temperature before opening.
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Accurately weigh a suitable amount of the standard (e.g., 1 mg) into a Class A volumetric flask (e.g., 10 mL).
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Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, and dilute to the mark.
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Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C and protect it from light. It is recommended to prepare fresh stock solutions regularly.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent.
-
Prepare these solutions fresh daily or as dictated by stability studies.
-
Protocol 2: Stability-Indicating LC-MS/MS Method
This protocol provides a general framework for a stability-indicating LC-MS/MS method for the analysis of this compound. Method development and validation are required for specific applications.
-
Liquid Chromatography:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
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Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the protonated molecule of this compound ([M+H]⁺). Product ions should be determined by infusing a standard solution and optimizing the collision energy.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound analytical standards.
Hypothetical Degradation Pathway of this compound
References
Overcoming co-elution issues in chromatographic analysis of N-Nitrosometoprolol.
Welcome to the technical support center for the chromatographic analysis of N-Nitrosometoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
The main challenges in analyzing this compound stem from the need for highly sensitive and selective methods to detect this potential mutagenic impurity at trace levels in the presence of high concentrations of the active pharmaceutical ingredient (API), metoprolol, and its other related impurities.[1][2] Achieving adequate chromatographic resolution to prevent co-elution is a critical challenge, especially for nitrosamine drug substance-related impurities (NDSRIs).[1][2] Furthermore, the low molecular weight of some nitrosamines can lead to limited fragmentation opportunities in mass spectrometry and higher background interference.
Q2: Which analytical technique is most suitable for the analysis of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of this compound.[3] This technique offers the high sensitivity and selectivity required to detect and quantify trace levels of nitrosamine impurities. High-resolution mass spectrometry (HRMS) can also be employed to further enhance selectivity and overcome challenges with co-eluting species.
Q3: How can I prepare samples for this compound analysis?
Sample preparation methods typically involve dissolving the drug substance or product in a suitable diluent. The choice of diluent is critical to ensure good peak shape and avoid issues with the analytical column. While water is an ideal diluent to match initial mobile phase conditions, some formulations may require organic solvents like methanol. A simple cleanup procedure involving centrifugation and filtration is often sufficient to remove insoluble materials.
Troubleshooting Guide: Overcoming Co-elution
Co-elution of this compound with the parent drug, metoprolol, or other impurities is a common issue that can compromise the accuracy and reliability of analytical results. Below are specific troubleshooting scenarios and recommended solutions.
Scenario 1: this compound is co-eluting with Metoprolol.
Problem: The high concentration of metoprolol can lead to peak fronting or tailing, which may overlap with the much smaller this compound peak.
Solution: Employ a robust chromatographic method that provides sufficient separation between the two compounds. A C18 stationary phase with a gradient elution can be effective. For instance, a method utilizing a C18 column with a mobile phase gradient of water and methanol containing 0.1% formic acid has been shown to rapidly elute atenolol (a similar beta-blocker) while retaining the N-nitroso-atenolol, suggesting a similar approach could be effective for metoprolol and its nitrosamine.
Recommended Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., Acquity HSS T3, 3.0 × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient program should be optimized to ensure sufficient retention of this compound while allowing for the early elution of metoprolol.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity.
Logical Workflow for Method Development:
Caption: Workflow for resolving co-elution of this compound and Metoprolol.
Scenario 2: this compound co-elutes with other related impurities or degradants.
Problem: Structurally similar impurities can have very close retention times to this compound, making separation challenging. For example, N-formylpropranolol has been reported to interfere with N-nitroso-propranolol analysis.
Solution: Method development should focus on optimizing selectivity. This can be achieved by exploring different stationary phases and mobile phase compositions.
Recommended Experimental Protocol:
-
Column Selection: Besides C18, consider alternative column chemistries such as Pentafluorophenyl (PFP) or Biphenyl phases, which offer different selectivity for aromatic and polar compounds. A Teknokroma PFP column has been used successfully for nitrosamine analysis.
-
Mobile Phase Additives: The use of formic acid in the mobile phase is common and aids in protonation for positive ion electrospray ionization. The concentration of the additive and the choice of organic solvent (methanol vs. acetonitrile) can significantly impact selectivity.
-
Temperature: Optimizing the column temperature can also influence selectivity and peak shape.
Quantitative Data from a Validated Method for Nitrosamine Analysis in Beta-Blockers:
| Parameter | Result |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) |
| Mobile Phase | 0.1% Formic acid in water and Methanol/Acetonitrile |
| Limit of Detection (LOD) | 0.02–1.2 ppb |
| Limit of Quantification (LOQ) | 2–20 ppb |
| Recovery | 64.1%–113.3% |
| Correlation Coefficient (R) | 0.9978–0.9999 |
Scenario 3: Poor peak shape is observed, leading to apparent co-elution.
Problem: Asymmetrical peak shapes can lead to broader peaks that are more likely to overlap with adjacent peaks.
Solution: Address potential causes of poor peak shape, such as issues with the sample diluent, column degradation, or inappropriate mobile phase pH.
Troubleshooting Steps:
-
Diluent Mismatch: Ensure the sample diluent is compatible with the initial mobile phase conditions. A high percentage of strong organic solvent in the diluent can cause peak distortion. If possible, use the initial mobile phase as the diluent.
-
Column Health: Check the column performance by injecting a standard mixture. High backpressure or split peaks may indicate a blocked or contaminated column that needs to be flushed or replaced.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like metoprolol and its derivatives, a low pH mobile phase (e.g., with formic acid) can improve peak shape by ensuring the analytes are in a single ionic form.
Experimental Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for addressing poor peak shape in chromatography.
References
Refinement of extraction methods for N-Nitrosometoprolol from complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the extraction of N-Nitrosometoprolol from complex matrices such as plasma, serum, and other biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from complex biological matrices?
A1: The main challenges include:
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Low Concentrations: this compound is typically present at trace levels, requiring highly sensitive analytical methods.
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Matrix Effects: Endogenous components in biological fluids, such as phospholipids and proteins, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]
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Analyte Stability: N-Nitrosamines can be sensitive to light, temperature, and pH, potentially leading to degradation during sample preparation and storage.
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Co-extraction of Interferences: The parent drug, Metoprolol, and its metabolites may be co-extracted and can interfere with the analysis if not chromatographically resolved.[4]
Q2: Which extraction techniques are most suitable for this compound from biological fluids?
A2: The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5] Protein precipitation is a simpler method but may result in significant matrix effects due to less thorough cleanup. The choice between SPE and LLE depends on the specific matrix, required sample throughput, and the desired level of cleanliness of the final extract.
Q3: How can I minimize matrix effects in my analysis?
A3: Strategies to mitigate matrix effects include:
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Efficient Sample Cleanup: Employing a robust SPE or LLE protocol is crucial to remove interfering matrix components like phospholipids.
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Chromatographic Separation: Optimizing the HPLC/UHPLC method to ensure this compound is chromatographically separated from co-eluting matrix components is essential.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects and variations in extraction recovery.
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Dilution: In some cases, a simple "dilute-and-shoot" approach may be sufficient if the analytical method is sensitive enough, as dilution can reduce the concentration of interfering matrix components.
Q4: What are the critical parameters for developing a robust LC-MS/MS method for this compound analysis?
A4: Key parameters for LC-MS/MS method development include:
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Column Chemistry: A C18 column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A mobile phase consisting of water and methanol or acetonitrile with a small amount of formic acid is typically used to achieve good peak shape and ionization efficiency.
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Ionization Mode: Positive ion electrospray ionization (ESI+) is generally suitable for the analysis of this compound.
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MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for confident quantification and confirmation of the analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Analyte Recovery | Suboptimal Extraction pH: The pH of the sample can affect the extraction efficiency of this compound. | Optimize the pH of the sample and extraction solvents. |
| Inappropriate SPE Sorbent or LLE Solvent: The chosen SPE sorbent may not adequately retain the analyte, or the LLE solvent may have poor partitioning for this compound. | For SPE, screen different sorbents (e.g., C18, mixed-mode). For LLE, test various organic solvents with different polarities (e.g., ethyl acetate, dichloromethane). | |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. | Increase the strength and/or volume of the elution solvent. | |
| Analyte Degradation: this compound may degrade during sample processing due to exposure to light, high temperatures, or extreme pH. | Protect samples from light, use controlled temperatures, and maintain a suitable pH throughout the extraction process. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup: Co-extracted matrix components (e.g., phospholipids) are interfering with ionization. | Improve the sample preparation method. For SPE, add a wash step with a solvent that removes interferences but not the analyte. For LLE, consider a back-extraction step. |
| Co-elution of Matrix Components: Interfering compounds are eluting at the same time as this compound. | Modify the chromatographic gradient to improve the separation between the analyte and interfering peaks. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in manual extraction steps can lead to inconsistent results. | Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps. |
| Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. | The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability. | |
| Peak Tailing or Splitting | Column Overload: Injecting too much of the parent drug (Metoprolol) or other matrix components. | Dilute the final extract before injection. Ensure the sample preparation method effectively removes the bulk of the matrix. |
| Secondary Interactions: The analyte may be interacting with active sites on the column. | Use a column with high-quality packing material. Adjust the mobile phase pH or ionic strength. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and related compounds. Note that direct comparative data for different extraction methods from complex matrices is limited in the literature; this table is illustrative of expected performance.
| Parameter | Method | Matrix | Value | Reference |
| Recovery | UHPLC-MS/MS | Metoprolol Tartrate (API) | 64.1% - 113.3% | |
| LLE | Human Plasma (for Metoprolol) | 94% - 104% | ||
| SPE | Human Plasma (for Metoprolol) | >94% | ||
| Limit of Detection (LOD) | UHPLC-MS/MS | Metoprolol Tartrate (API) | 0.02 - 1.2 ppb | |
| Limit of Quantification (LOQ) | UHPLC-MS/MS | Metoprolol Tartrate (API) | 2 - 20 ppb |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from established methods for the extraction of Metoprolol and other nitrosamines from biological fluids.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., this compound-d7).
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Serum
This protocol is based on general LLE methods for drug analysis in serum.
-
Sample Preparation:
-
To 500 µL of human serum in a polypropylene tube, add 50 µL of an internal standard solution (e.g., this compound-d7).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the extraction of this compound from complex matrices.
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Validation & Comparative
A Comparative Guide to the Analysis of N-Nitrosometoprolol in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic nature.[1][2] N-Nitrosometoprolol, a nitrosamine derivative of the beta-blocker metoprolol, requires sensitive and reliable analytical methods for its detection and quantification to ensure patient safety.[3][4] This guide provides a comparative overview of analytical methodologies applicable to this compound, with a focus on providing supporting data and detailed experimental protocols. While direct inter-laboratory comparison studies for this compound are not widely published, this document synthesizes available data from validated methods for this compound and other relevant nitrosamines to offer a valuable comparative perspective.[5]
Data Presentation: A Comparative Overview of Analytical Performance
The selection of an analytical method for this compound quantification is guided by its performance characteristics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable, though less common, alternative for nitrosamine analysis. The following table summarizes the performance of a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) method specifically for this compound, alongside typical performance data for other nitrosamine analysis methods to provide a comparative context.
| Parameter | UHPLC-MS/MS for this compound | Representative LC-MS/MS for other Nitrosamines | Representative GC-MS/MS for other Nitrosamines |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | 0.2 ng/mL (0.30 ng/mg) | < 3 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb | 0.5 ng/mL (0.75 ng/mg) | 15 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% | 89.3% - 104.6% | Not specified |
| Precision (RSD %) | Not explicitly stated, but method demonstrated precision | < 5.5% (intra-day), < 7.0% (inter-day) | Not specified |
| Linearity (R²) | 0.9978 - 0.9999 | > 0.998 | > 0.996 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below is the experimental protocol for a validated UHPLC-MS/MS method for the determination of this compound.
UHPLC-MS/MS Method for this compound
1. Sample Preparation:
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Accurately weigh the metoprolol tartrate or metoprolol succinate active pharmaceutical ingredient (API).
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Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile).
-
Vortex the sample to ensure complete dissolution.
-
If necessary, centrifuge the sample to remove any undissolved particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatograph.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Methanol or Acetonitrile.
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Gradient Elution: A suitable gradient program is used to separate this compound from the metoprolol API and other potential impurities.
-
Flow Rate: A typical flow rate for this type of column and particle size would be in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
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Data Analysis: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from reference standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical analytical workflow for N-nitrosamine analysis.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS and GC-MS Methods for N-Nitrosometoprolol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosometoprolol, a potential impurity in metoprolol-containing drug products, requires robust and sensitive analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is supported by experimental data from published studies to aid researchers and drug development professionals in selecting the most appropriate methodology for their needs.
At a Glance: LC-MS vs. GC-MS for this compound
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability to this compound | High - suitable for non-volatile and thermolabile compounds. | Low - this compound is non-volatile and would likely require derivatization. |
| Sample Preparation | Generally simpler, often involving dissolution, dilution, and filtration. | Can be more complex, potentially requiring derivatization for non-volatile analytes. |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the parts per billion (ppb) range reported for this compound.[1] | High sensitivity for volatile nitrosamines, but data for this compound is not readily available. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from the sample matrix. | Generally less prone to matrix effects compared to LC-MS. |
| Throughput | Modern UHPLC systems offer rapid analysis times. | Analysis times can be short, but sample preparation may be more time-consuming. |
Performance Data Comparison
The selection of an analytical technique is heavily influenced by its performance characteristics. The following tables summarize quantitative data for the analysis of N-nitrosamines by LC-MS/MS and GC-MS/MS. It is important to note that the GC-MS/MS data is for general nitrosamines, as specific validated data for this compound by GC-MS is not prevalent in the reviewed literature, likely due to its non-volatile nature.
Table 1: LC-MS/MS Performance Data for this compound
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | [1] |
| Limit of Quantification (LOQ) | 2 - 20 ppb | [1] |
| Linearity (R²) | 0.9978 - 0.9999 | [1] |
| Accuracy (% Recovery) | 64.1% - 113.3% | [1] |
Table 2: General GC-MS/MS Performance Data for Various Nitrosamines (Not Specific to this compound)
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | Generally < 3 ppb (for volatile nitrosamines) | |
| Limit of Quantification (LOQ) | Typically in the low ppb range | |
| Linearity (r²) | > 0.996 | |
| Accuracy (% Recovery) | 70% - 130% |
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation and implementation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of N-nitrosamines in pharmaceutical matrices.
LC-MS/MS Method for this compound
This protocol is based on a validated method for the determination of this compound in beta-blocker active pharmaceutical ingredients (APIs).
1. Sample Preparation:
-
Accurately weigh the metoprolol tartrate or succinate API.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).
-
The final concentration should be appropriate for the validated range of the instrument.
2. Chromatographic Conditions:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation of this compound from the metoprolol peak and other potential impurities.
-
Flow Rate: As per the specific method validation.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically in the range of 1-10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined and optimized.
General GC-MS/MS Method for Nitrosamines
This protocol is a representative example for the analysis of various nitrosamines in a pharmaceutical matrix and may require significant modification and validation for this compound, likely including a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh the drug substance or powdered tablets into a centrifuge tube.
-
For water-soluble samples, dissolve in an alkaline solution (e.g., 1M NaOH).
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.
-
Vortex and centrifuge the sample to separate the layers.
-
Collect the organic layer containing the nitrosamines.
-
The extract may be concentrated if necessary.
-
Transfer the final extract to a GC vial for analysis.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a suitable injector (e.g., split/splitless).
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5 Amine).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to separate the target nitrosamines.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target nitrosamines.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and their relationship, the following diagrams are provided.
Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.
Figure 2. General experimental workflow for the GC-MS/MS analysis of nitrosamines.
Figure 3. Logical comparison of LC-MS/MS and GC-MS/MS for this compound analysis.
Conclusion
For the specific analysis of this compound, LC-MS/MS emerges as the more suitable and validated technique. Its ability to analyze non-volatile and thermolabile compounds without the need for derivatization, coupled with high sensitivity and the availability of validated methods, makes it the preferred choice for routine quality control and regulatory submissions.
While GC-MS/MS is a powerful tool for the analysis of volatile nitrosamines, its application to this compound is limited by the compound's low volatility. The necessity for a likely complex derivatization step increases sample preparation time and potential for analytical variability.
Researchers and drug development professionals should prioritize the development and validation of LC-MS/MS methods for the accurate and reliable quantification of this compound in metoprolol drug substances and products to ensure patient safety and regulatory compliance. Cross-validation of analytical methods is a critical step, and for this compound, LC-MS/MS stands out as the more direct and robust analytical approach.
References
Unveiling the Genotoxic Landscape: A Comparative Analysis of N-Nitrosometoprolol and Other Nitrosamines
For Immediate Release
A comprehensive analysis of the genotoxic potential of N-Nitrosometoprolol compared to other nitrosamines reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison, offering a valuable resource for safety and risk assessment of these compounds.
Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens. Their genotoxicity, the ability to damage DNA, is a key factor in their carcinogenic potential. This report focuses on this compound, a nitrosamine derivative of the widely used beta-blocker metoprolol, and places its genotoxic profile in the context of other well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).
Quantitative Genotoxicity Data
The following table summarizes the quantitative data from various genotoxicity assays, providing a comparative overview of the potencies of this compound and other selected nitrosamines. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Nitrosamine | Assay | Cell Line/System | Concentration Range | Key Findings |
| This compound | DNA Fragmentation | Rat and Human Hepatocytes | 0.1 - 1 mM | Induced DNA fragmentation.[1][2] |
| Micronucleus Assay (in vivo) | Rat Hepatocytes | 1000 mg/kg | Induced micronucleation. | |
| N-Nitrosodimethylamine (NDMA) | Ames Test | Salmonella typhimurium (TA100, TA1535) with S9 | Not specified | Mutagenic. |
| Comet Assay | HepaRG (3D) | Not specified | Induced DNA damage. | |
| Micronucleus Assay | HepaRG (2D & 3D) | Not specified | Induced micronuclei formation. | |
| In vivo Mutation Assay | Mouse Liver | ≥ 1 mg/kg/day | Significant increase in mutation frequencies.[3][4][5] | |
| N-Nitrosodiethylamine (NDEA) | Ames Test | Salmonella typhimurium with S9 | Not specified | Mutagenic. |
| Comet Assay (in vivo) | Mouse Liver | 1 and 3 mg/kg/day | Significant increases in DNA damage. | |
| Micronucleus Assay | TK6 cells (with CYP2A6) | Concentration-dependent | Induced micronuclei formation. | |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | Genotoxicity Assays | TK6 cells (with CYP2A6) | Concentration-dependent | Induced DNA damage and micronuclei formation. |
| N-Nitrosodibutylamine (NDBA) | Ames Test | Salmonella typhimurium | Not specified | Mutagenic. |
| Genotoxicity Assays | TK6 cells (with CYP2A6) | Not specified | Showed genotoxic potential. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below to ensure transparency and reproducibility of the findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. For nitrosamines, hamster liver S9 is often more effective.
-
Procedure:
-
A small amount of the test compound, the bacterial culture, and the S9 mix (if required) are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the intensity of the DNA within it.
In Vitro Micronucleus Test
The micronucleus test assesses the ability of a chemical to induce chromosomal damage.
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured in appropriate media.
-
Exposure: The cells are exposed to various concentrations of the test compound with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Mandatory Visualizations
Signaling Pathway of Nitrosamine-Induced Genotoxicity
The genotoxicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophiles that can alkylate DNA, leading to mutations and cell death if not repaired.
References
- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination | Semantic Scholar [semanticscholar.org]
- 5. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination | springermedizin.de [springermedizin.de]
A Comparative Guide to the Validation of N-Nitrosometoprolol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and expected performance characteristics for the validation of N-Nitrosometoprolol reference standards. As a known mutagenic impurity, the accurate quantification of this compound is critical for ensuring the safety and regulatory compliance of Metoprolol-containing drug products. This document outlines key experimental protocols, presents expected analytical performance data, and offers a logical workflow for the validation process to aid researchers and quality control professionals in their selection and utilization of reference standards.
The Critical Role of this compound Reference Standards
This compound is a nitrosamine impurity that can form during the synthesis or storage of Metoprolol, a widely used beta-blocker.[1] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk.[2] The FDA has set an acceptable intake (AI) limit for this compound at 1500 ng/day.[3] Accurate and reliable this compound reference standards are therefore essential for the development and validation of analytical methods to monitor and control this impurity at trace levels in drug substances and finished products.[3]
Comparison of Analytical Methods for this compound Quantification
The primary analytical technique for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS) for enhanced sensitivity and selectivity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed for the separation of this compound from the active pharmaceutical ingredient (API) and other impurities.
Table 1: Comparison of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method A: UHPLC-MS/MS | Method B: HPLC-MS |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[4] | C18 Reversed-Phase Column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| MS/MS Transition | Precursor Ion > Product Ion (Specific m/z) | Precursor Ion > Product Ion (Specific m/z) |
Expected Performance of a Validated this compound Reference Standard
A high-quality, validated this compound reference standard should be used to establish the performance of an analytical method. The following table summarizes the expected validation parameters based on published data for a UHPLC-MS/MS method.
Table 2: Performance Characteristics of a Validated this compound Analytical Method
| Validation Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% |
| Precision (% RSD) | < 15% |
| Linearity (R²) | ≥ 0.9978 |
| Specificity | No interference from Metoprolol or other impurities |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol) to obtain a stock solution of a specific concentration.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.
Sample Preparation
-
Drug Substance: Accurately weigh the Metoprolol drug substance, dissolve it in the mobile phase, and dilute to a final concentration suitable for LC-MS/MS analysis.
-
Drug Product: Crush tablets or take an appropriate volume of liquid formulation, extract the drug and impurity with a suitable solvent, and dilute to a final concentration within the calibration range.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standard and sample solutions.
-
Acquire data in the multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound.
Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Perform method validation by assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the validation of an this compound reference standard and the general pathway for nitrosamine formation.
Caption: Workflow for the validation of this compound reference standards.
Caption: General pathway for the formation of this compound.
Conclusion
The validation of this compound reference standards is a critical activity in the pharmaceutical industry to ensure the safety and quality of Metoprolol-containing medicines. By employing robust and sensitive analytical methods, such as the UHPLC-MS/MS technique detailed in this guide, and by using well-characterized reference standards, researchers and drug development professionals can confidently and accurately quantify this potential impurity. The provided data and protocols serve as a valuable resource for establishing in-house analytical capabilities and for the objective comparison of different reference standard sources.
References
- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 3. veeprho.com [veeprho.com]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of N-Nitrosometoprolol Quantification Methods
The detection and quantification of N-nitrosometoprolol, a nitrosamine drug substance-related impurity (NDSRI), is a critical aspect of pharmaceutical quality control due to its potential carcinogenic properties.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for such impurities, necessitating the use of highly sensitive, accurate, and precise analytical methods.[2][3][4] The current AI limit for this compound is 1500 ng/day.[2]
This guide provides an objective comparison of the performance of various analytical techniques used for the quantification of this compound and other structurally similar nitrosamines. The primary methods evaluated are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the drug matrix. LC-MS/MS has emerged as the most widely adopted technique due to its inherent selectivity and sensitivity, which allows for the detection of trace-level impurities. GC-MS is also a powerful tool, particularly for volatile nitrosamines, while HPLC-UV offers a more accessible but typically less sensitive alternative.
The following table summarizes the quantitative performance data from various studies on the analysis of this compound and other relevant nitrosamine impurities.
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.02 - 1.2 ng/mL (ppb) | < 3 ng/mL (ppb) | ~10 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 2 - 20 ng/mL (ppb) | Not specified, but suitable for low ppb analysis | 10 - 20 ng/mL (ppb) |
| Accuracy (% Recovery) | 64.1% - 113.3% | 70% - 130% (general expectation) | 80% - 120% (general expectation) |
| Precision (%RSD) | < 5% | < 20% | < 15% |
| Linearity (R²) | > 0.998 | > 0.996 | ≥ 0.999 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the primary techniques discussed.
LC-MS/MS Method for this compound
This method is adapted from validated procedures for the analysis of nitrosamine impurities in beta-blocker active pharmaceutical ingredients (APIs).
A. Sample Preparation:
-
Accurately weigh and dissolve the metoprolol drug substance or product in a suitable diluent (e.g., methanol or a water/methanol mixture) to achieve a target concentration.
-
For tablet formulations, crush a sufficient number of tablets, weigh a portion equivalent to the target API weight, and extract with the diluent.
-
Vortex the sample for 1 minute, followed by shaking for approximately 40 minutes.
-
Centrifuge the sample at 4,500 rpm for 15 minutes to precipitate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.
B. Chromatographic Conditions:
-
HPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A suitable gradient program to separate this compound from the parent API and other impurities.
C. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole (TQ) or High-Resolution Mass Spectrometer (HRMS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for TQ-MS. Precursor and product ions for this compound should be optimized.
-
Source Parameters: Optimized gas temperatures, gas flows, and capillary voltage to maximize signal intensity.
GC-MS/MS Method for General Nitrosamine Screening
This protocol is based on general methods for nitrosamine analysis in APIs, which can be adapted for this compound, provided it has sufficient thermal stability.
A. Sample Preparation:
-
Disperse a known amount of the drug substance or product (e.g., 250 to 1,000 mg) into a solution of 1 M NaOH in water.
-
Perform a liquid-liquid extraction using dichloromethane (MeCl2).
-
Filter the organic layer through a 0.2 µm syringe filter.
-
Transfer the filtered extract into a GC vial for analysis.
B. GC Conditions:
-
GC System: Gas chromatograph with a suitable injector (e.g., Multimode Inlet).
-
Column: Rxi-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 220 °C.
-
Oven Program: A temperature ramp starting at 40 °C and increasing to 280 °C to ensure elution of all analytes.
-
Injection Mode: Splitless injection.
C. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
MS Transfer Line Temperature: 280 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the target nitrosamines.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation. The following diagram illustrates a typical process for the quantification of this compound using LC-MS/MS.
Caption: Workflow for this compound quantification via LC-MS/MS.
References
Comparative analysis of N-Nitrosometoprolol levels in different Metoprolol formulations.
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. One such impurity, N-Nitrosometoprolol, has been identified in metoprolol drug products, a widely prescribed beta-blocker for cardiovascular conditions. This guide provides a comparative analysis of this compound, drawing upon available data and established analytical methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
While a direct, publicly available comparative study quantifying this compound levels across a range of commercial metoprolol formulations (succinate vs. tartrate) is not available, regulatory actions and scientific literature confirm the presence of this impurity as a critical quality attribute to be monitored. A 2025 US Food and Drug Administration (FDA) Class II recall of Metoprolol Tartrate tablets underscores the real-world implications of this compound exceeding acceptable intake levels[1]. The European Medicines Agency (EMA) has established an acceptable intake (AI) limit for N-nitroso-metoprolol, emphasizing the need for stringent control[2]. Validated analytical methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are crucial for the accurate quantification of this impurity in both metoprolol tartrate and metoprolol succinate active pharmaceutical ingredients (APIs) and finished drug products.
Data on this compound Levels
Publicly accessible, direct comparative studies detailing the quantitative levels of this compound in various commercial metoprolol formulations are scarce. This is often due to the proprietary nature of such data held by pharmaceutical manufacturers and regulatory agencies.
However, the FDA has issued a Class II recall for Metoprolol Tartrate Tablets (50 mg and 100 mg) due to the detection of N-nitroso-metoprolol at levels exceeding the acceptable daily intake[1]. This action highlights that formulations of metoprolol tartrate have been found to contain this impurity at levels of concern. The specific quantitative levels that triggered the recall were not publicly disclosed in the initial notification[1].
Factors that can influence the formation of this compound in a drug product include the manufacturing process of the active pharmaceutical ingredient (API), the presence of residual nitrites in excipients, and the storage conditions of the finished product[3].
Comparative Table of Metoprolol Formulations
Metoprolol is primarily available in two salt forms: metoprolol succinate and metoprolol tartrate. The key differences lie in their pharmacokinetic profiles, which are determined by their formulation as either extended-release (succinate) or immediate-release (tartrate) dosage forms. These differences in formulation and release characteristics could potentially influence the stability of the drug substance and the formation of impurities like this compound.
| Feature | Metoprolol Succinate | Metoprolol Tartrate |
| Release Profile | Extended-release | Immediate-release |
| Dosing Frequency | Once daily | Multiple times per day |
| Common Indications | Hypertension, Angina, Heart Failure | Hypertension, Angina, Post-Myocardial Infarction |
While no direct comparative data on this compound levels is available, the recall of a metoprolol tartrate product suggests a potential for its formation in this formulation type. The extended-release matrix of metoprolol succinate formulations may offer a different microenvironment that could influence the rate of nitrosamine formation, though further studies are needed to confirm this.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound at trace levels requires highly sensitive and specific analytical methods. A validated Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UHPLC-MS/MS) method has been developed for the determination of N-nitrosamines in beta-blocker APIs, including metoprolol tartrate and metoprolol succinate.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create working standard solutions at various concentrations.
-
Sample Solution Preparation: Dissolve a known amount of the metoprolol tartrate or metoprolol succinate API or crushed tablets in a suitable diluent to achieve a target concentration.
Chromatographic Conditions
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from the parent metoprolol peak and other potential impurities.
-
Flow Rate: Optimized for the specific column and system (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: A small, precise volume (e.g., 5 µL).
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
Method Validation
The method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the described method, the LOD and LOQ were found to be in the range of 0.02-1.2 ppb and 2-20 ppb, respectively.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the quantification of this compound.
Conclusion
References
A Comparative Analysis of the Genotoxicity of N-Nitrosometoprolol and N-Nitroso-propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxic profiles of two nitrosamine impurities derived from commonly prescribed beta-blockers: N-Nitrosometoprolol and N-Nitroso-propranolol. The information presented herein is compiled from publicly available experimental data to assist in the risk assessment and management of these potential mutagens.
Executive Summary
Both this compound and N-Nitroso-propranolol have demonstrated genotoxic potential in various assays. N-Nitroso-propranolol has been more extensively studied and has been shown to be mutagenic in the Ames test and to induce DNA damage and micronuclei in human cell lines. Its metabolic activation is primarily mediated by the cytochrome P450 enzyme CYP2C19[1][2]. This compound has also been shown to be genotoxic, causing DNA fragmentation in rat and human hepatocytes and inducing micronuclei in rat liver cells in vivo[3]. While both compounds require metabolic activation to exert their genotoxic effects, a direct comparison of their potency is limited by the availability of data for this compound in some key in vitro assays.
Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the available quantitative data for the genotoxicity of this compound and N-Nitroso-propranolol.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Test Strain | Metabolic Activation | Concentration Range | Result |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-Nitroso-propranolol | S. typhimurium TA100 | Hamster Liver S9 (10%) | 0 - 200 µ g/plate | Positive, dose-dependent increase[1] |
| S. typhimurium TA1535 | Hamster Liver S9 (10%) | 0 - 200 µ g/plate | Positive, dose-dependent increase[1] | |
| S. typhimurium TA98 | Hamster Liver S9 (10%) | 0 - 200 µ g/plate | Positive, dose-dependent increase |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Line | Metabolic Activation | Concentration Range | Result |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-Nitroso-propranolol | Human TK6 cells | Hamster Liver S9 (0.4%) | 0 - 10 µM (24h treatment) | Positive, dose-dependent increase in micronuclei frequency |
Table 3: DNA Damage Assay Results
| Compound | Assay Type | Cell Line/System | Concentration Range | Result |
| This compound | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.1 - 1 mM | Positive, dose-dependent increase in DNA fragmentation |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.1 - 1 mM | Positive, dose-dependent increase in DNA fragmentation | |
| N-Nitroso-propranolol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.01 - 0.1 mM | Positive, dose-dependent increase in DNA fragmentation |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.01 - 0.1 mM | Positive, dose-dependent increase in DNA fragmentation | |
| Comet Assay (% Tail DNA) | Human HepaRG 2D culture | 0 - 250 µM | Positive, dose-dependent increase in % tail DNA |
Table 4: In Vivo Micronucleus Assay Results
| Compound | Species | Tissue | Dose | Result |
| This compound | Rat (partially hepatectomized) | Liver | 1000 mg/kg (single gavage dose) | Significant increase in micronucleated hepatocytes |
| N-Nitroso-propranolol | Rat (partially hepatectomized) | Liver | 1000 mg/kg (single gavage dose) | Significant increase in micronucleated hepatocytes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso-propranolol
-
Test Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 were used to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation: The assay was conducted with and without a metabolic activation system. The S9 fraction was prepared from the livers of male golden Syrian hamsters pre-treated with Aroclor 1254. A 10% (v/v) S9 mix was used.
-
Procedure: The pre-incubation method was employed. The test compound, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) were pre-incubated at 37°C before being mixed with molten top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies was counted.
-
Data Analysis: A positive response was defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the solvent control.
In Vitro Micronucleus Assay for N-Nitroso-propranolol
-
Cell Line: Human lymphoblastoid TK6 cells were used.
-
Metabolic Activation: A 0.4% (v/v) hamster liver S9 mix was used for metabolic activation in the 24-hour continuous treatment protocol.
-
Procedure: Cells were exposed to various concentrations of N-Nitroso-propranolol in the presence of the S9 mix for 24 hours. Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells. Following incubation, cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was then scored using microscopy.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells was considered a positive result.
DNA Fragmentation by Alkaline Elution
-
Cell System: Primary cultures of rat and human hepatocytes were utilized.
-
Procedure: Hepatocytes were exposed to the test compounds for 20 hours. After treatment, the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA. The amount of DNA in the eluted fractions and remaining on the filter was quantified to determine the extent of DNA fragmentation.
-
Data Analysis: An increase in the rate of DNA elution compared to the control was indicative of DNA damage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General metabolic activation pathway of N-nitrosamines leading to genotoxicity.
Caption: Metabolic activation of N-Nitroso-propranolol by CYP2C19.
Caption: Postulated metabolic activation of this compound.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Chromatographic Columns for N-Nitrosometoprolol Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Nitrosometoprolol, a potential mutagenic impurity, is of paramount importance. The choice of chromatographic column is a critical factor in achieving reliable and robust analytical methods. This guide provides an objective comparison of the performance of various chromatographic columns for the analysis of this compound and other nitrosamines, supported by experimental data from published studies.
The separation of this compound from its parent drug, Metoprolol, and other related substances presents a significant analytical challenge due to their structural similarities. The selection of an appropriate stationary phase is crucial for achieving the desired resolution, peak shape, and sensitivity. This guide explores the utility of several reversed-phase and specialized columns in tackling this analytical hurdle.
Performance Data of Chromatographic Columns
The following table summarizes the performance of different chromatographic columns for the analysis of this compound and other nitrosamines based on available data. It is important to note that direct comparison is challenging as experimental conditions vary across different studies.
| Column Brand and Type | Stationary Phase Chemistry | Dimensions (L x ID, dp) | Application | Key Performance Characteristics |
| Acquity HSS T3 [1][2] | High Strength Silica T3 (C18) | 100 x 3.0 mm, 1.8 µm | This compound and other nitrosamine drug substance-related impurities | Good retention for polar compounds. Validated methods demonstrated high sensitivity with LOD and LOQ in the low ppb range.[1][2] |
| XSelect HSS T3 | High Strength Silica T3 (C18) | Not Specified | Nitrosamine impurities in various drug substances | Provides excellent retentivity for nitrosamine impurities and reliable separation. |
| Waters BEH C18 | Ethylene Bridged Hybrid C18 | 50 x 2.1 mm, 1.7 µm | N-Nitroso-atenolol | Achieved good separation of N-nitroso-atenolol from the parent API. |
| Supel™ Carbon LC | Porous Graphitic Carbon | 100 x 3.0 mm, 2.7 µm | Six different nitrosamines | Resolution > 1.5 and peak asymmetry < 2.0 for all tested nitrosamines. |
| Avantor® ACE® Excel 2 C18-PFP | C18 with Pentafluorophenyl | Not Specified | Wide range of nitrosamines | Offers alternative selectivity compared to standard C18 phases, which can be advantageous for separating analytes that are difficult to resolve on C18 columns. |
| Allure® BiPh C18 | Biphenyl C18 | 250 x 4.6 mm, 5 µm | Nine nitrosamine impurities in Nebivolol | Good sensitivity with LOQ in the range of 9.85-19.62 ppb. |
| Poroshell Phenyl-Hexyl | Phenyl-Hexyl | Not Specified | Nitrosamine impurities | Used for the separation of nitrosamines from API. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from the cited literature.
Method 1: Analysis of this compound using Acquity HSS T3 Column
-
Column: Acquity HSS T3 (100 x 3.0 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Detection: Mass Spectrometry (MS)
Method 2: Analysis of Nitrosamines using Supel™ Carbon LC Column
-
Column: Supel™ Carbon LC (100 x 3.0 mm, 2.7 µm)
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 2.5% B (0-0.5 min), to 95% B (in 4.5 min), 95% B (2 min), 2.5% B (3 min)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Detection: UV, 230 nm
Method 3: Analysis of N-Nitroso-Atenolol using Waters BEH C18 Column
-
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient: 20% B (0–1.5 min); 20–23.5% B (1.5–2.5 min); 23.5% B (2.5–3 min); 23.5–26% B (3–9.5 min); 26–99% B (9.5–9.9 min); 99% B (9.9–12.4 min); return to 20% B (12.4–12.5 min) and equilibration at 20% B (12.5–15 min)
-
Flow Rate: 0.33 mL/min
-
Column Temperature: 40 °C
-
Detection: LC-MS/MS
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of different chromatographic columns for this compound analysis.
Conclusion
The selection of an optimal chromatographic column for the analysis of this compound is a multi-faceted decision that depends on the specific requirements of the analytical method, including desired sensitivity, resolution from the parent drug, and overall run time. While traditional C18 columns like the Acquity and XSelect HSS T3 have demonstrated good performance, specialized phases such as porous graphitic carbon (Supel™ Carbon LC) and those with alternative selectivities like PFP-modified C18 columns (Avantor® ACE® Excel 2 C18-PFP) offer valuable alternatives for challenging separations.
Researchers should carefully consider the properties of this compound and the sample matrix when selecting a column. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization, ultimately contributing to the robust and reliable monitoring of this critical impurity in pharmaceutical products.
References
Unveiling the Structure of N-Nitrosometoprolol: A Comparative Guide to NMR and Mass Spectrometry Confirmation
For Researchers, Scientists, and Drug Development Professionals
The identification and structural confirmation of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. N-Nitrosometoprolol, a potential mutagenic impurity in the widely used beta-blocker metoprolol, requires rigorous analytical characterization. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation of this compound, supported by experimental data and protocols.
Data Presentation: Spectroscopic and Spectrometric Data
The structural confirmation of this compound relies on the complementary data obtained from NMR and mass spectrometry. Below is a summary of the expected and reported data for this compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
Note: Specific, publicly available, experimentally determined NMR spectra for this compound are limited. The following data is a representative compilation based on the known structure of this compound and typical chemical shifts for similar functional groups. The presence of rotamers due to the restricted rotation around the N-N bond can lead to the observation of two sets of signals for some protons and carbons.
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.2 (m) | 114 - 130 |
| O-CH₂ (Phenoxy) | 3.9 - 4.1 (m) | ~70 |
| CH-OH | 4.0 - 4.2 (m) | ~68 |
| N-CH₂ | 3.4 - 3.8 (m) | ~55 |
| CH (Isopropyl) | 4.5 - 5.0 (septet) | ~48 |
| CH₃ (Isopropyl) | 1.1 - 1.4 (d) | ~20 |
| O-CH₂ (Methoxyethyl) | 3.5 - 3.7 (t) | ~71 |
| CH₂ (Methoxyethyl) | 2.8 - 3.0 (t) | ~30 |
| O-CH₃ | 3.3 - 3.4 (s) | ~59 |
Table 2: Mass Spectrometry Data for this compound
| Analysis Technique | Parameter | Value (m/z) | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (Calculated) | 297.1758 | C₁₅H₂₅N₂O₄⁺ |
| [M+H]⁺ (Observed) | 297.1760 | Confirms elemental composition | |
| Tandem Mass Spectrometry (MS/MS) | Precursor Ion | 297.2 | Protonated this compound |
| Product Ion 1 | 267.2 | Loss of NO (nitrosyl radical, 30 Da) | |
| Product Ion 2 | 165.1 | Cleavage of the propanol side chain | |
| Product Ion 3 | 137.1 | Fragment of the phenoxy moiety |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to concentrations ranging from 1 to 100 ng/mL.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Column: A suitable C18 reversed-phase column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A suitable gradient to separate this compound from the parent drug, metoprolol.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 297.2 → 267.2
-
Qualifier: 297.2 → 165.1
-
-
-
Data Analysis:
-
Monitor the specified MRM transitions.
-
Confirm the presence of this compound by comparing the retention time and the ratio of the quantifier to qualifier ions with that of the reference standard.
-
For structural confirmation, a product ion scan can be performed on the precursor ion (m/z 297.2) to obtain a full fragmentation spectrum.
-
Comparison with Other Alternatives
While NMR and LC-MS/MS are powerful tools for the structural confirmation of this compound, other techniques can also be employed, each with its own advantages and limitations.
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Unambiguous structure determination. | Relatively low sensitivity, requiring higher sample concentrations. Complex spectra for mixtures. |
| LC-MS/MS | Separates compounds by chromatography and detects them by mass. | High sensitivity and selectivity. Provides molecular weight and fragmentation information. Suitable for quantification at trace levels.[1] | Does not provide detailed connectivity information like NMR. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by chromatography and detects them by mass. | Excellent for volatile and semi-volatile nitrosamines. High sensitivity.[2] | Requires derivatization for non-volatile compounds. Potential for thermal degradation of labile nitrosamines in the injector. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables determination of elemental composition, increasing confidence in identification. | May not provide fragmentation information for structural elucidation without MS/MS capability. |
Visualizing the Workflow
To illustrate the logical flow of confirming the structure of this compound, the following diagram outlines the key steps.
Caption: Experimental workflow for this compound structural confirmation.
The combination of NMR and mass spectrometry provides a robust and definitive approach to the structural confirmation of this compound. While NMR offers unparalleled detail on the molecular framework, mass spectrometry provides sensitive confirmation of the molecular weight and key structural motifs through fragmentation analysis. For routine monitoring and quantification at trace levels, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Methods for Nitrosamine Impurities in Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceuticals is a significant concern due to their potential carcinogenic properties. This guide provides a comprehensive benchmark of analytical methods for the detection and quantification of N-nitroso derivatives of beta-blocker medications. The information presented herein is curated to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies to ensure the safety and quality of these widely used drug products.
Comparative Analysis of Analytical Methods
A variety of analytical techniques, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have been developed and validated for the determination of nitrosamine impurities in beta-blockers. The choice of method often depends on the specific nitrosamine, the drug matrix, and the required sensitivity. The following table summarizes the performance of key analytical methods reported in the literature.
| Beta-Blocker | Nitrosamine Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Propranolol | N-Nitroso-propranolol | LC-ESI-HRMS | 0.015 ppm | 0.05 ppm | 80 - 120 | [1] |
| Propranolol | N-Nitroso-propranolol | LC-MS/MS (QTRAP 6500+) | 0.005 ng/mL | 0.010 ng/mL | Not Specified | [2][3] |
| Acebutolol | N-Nitroso-acebutolol | UHPLC-MS/MS | 0.02 - 1.2 ppb | 2 - 20 ppb | 64.1 - 113.3 | [4] |
| Bisoprolol | N-Nitroso-bisoprolol | UHPLC-MS/MS | 0.02 - 1.2 ppb | 2 - 20 ppb | 64.1 - 113.3 | [4] |
| Metoprolol | N-Nitroso-metoprolol | UHPLC-MS/MS | 0.02 - 1.2 ppb | 2 - 20 ppb | 64.1 - 113.3 | |
| Sotalol | N-Nitroso-sotalol | UHPLC-MS/MS | 0.02 - 1.2 ppb | 2 - 20 ppb | 64.1 - 113.3 | |
| Various Sartans | NDMA, NDEA, EIPNA, DIPNA, DPNA, DBNA | GC-MS/MS | Not Specified | 15 ppb | Not Specified | |
| Various APIs | Multiple Nitrosamines | GC-MS/MS | < 3 ppb | Not Specified | Not Specified |
Note: ppb = parts per billion, ppm = parts per million. Conversion between units depends on the sample preparation and final dilution volume.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of nitrosamine impurities.
LC-ESI-HRMS Method for N-Nitroso-propranolol in Propranolol HCl Oral Solution
-
Sample Preparation:
-
Dilute the propranolol hydrochloride oral solution with water to a target concentration of 2 mg/mL of propranolol.
-
Mix thoroughly using a vortex mixer.
-
Transfer the sample solution into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC Column: Avantor ACE Excel C18-AR, 100 Å, 3 µm, 100 x 4.6 mm.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
Time (min) %A %B 0.0 95 5 2.0 95 5 12.0 10 90 15.0 10 90 15.1 95 5 | 20.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions (High-Resolution Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ion (m/z): Accurate mass of the protonated N-nitroso-propranolol ion.
-
Data Acquisition: Full scan or targeted SIM with a mass tolerance of ± 15 ppm.
-
GC-MS/MS Method for General Nitrosamine Screening
-
Sample Preparation (for water-soluble samples):
-
Weigh 200 to 1,000 mg of the drug substance or product into a centrifuge tube.
-
Add 8.0 mL of 1 M NaOH solution in water.
-
Perform a liquid-liquid extraction with 2.0 mL of dichloromethane (MeCl2).
-
Filter the organic layer through a 0.2 µm ww-PTFE syringe filter for analysis.
-
-
Sample Preparation (for organic solvent-soluble samples):
-
Weigh 500 to 1,000 mg of the drug substance or product.
-
Disperse directly into 5.0 mL of dichloromethane (MeCl2).
-
Filter through a 0.2 µm ww-PTFE syringe filter.
-
-
GC Conditions:
-
Injector: Split/splitless inlet.
-
Column: Suitable capillary column for nitrosamine analysis (e.g., wax-based or mid-polarity).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to separate the target nitrosamines.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for each target nitrosamine are monitored.
-
Visualizing Key Processes
Diagrams can simplify complex information, making it easier to understand critical pathways and workflows.
Formation of N-Nitroso Beta-Blockers
Beta-blockers containing a secondary amine functional group are susceptible to nitrosation in the presence of a nitrosating agent, such as nitrous acid, which is formed from nitrite salts under acidic conditions.
Caption: Formation pathway of N-nitroso beta-blocker impurities.
General Experimental Workflow for Nitrosamine Analysis
The analytical process for determining nitrosamine impurities in beta-blockers typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the analysis of nitrosamine impurities.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Nitrosometoprolol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like N-Nitrosometoprolol is a critical component of laboratory safety and regulatory compliance. As a suspected carcinogen, this compound and all associated waste materials require meticulous management to mitigate exposure risks and ensure environmental protection. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully fastened laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][2][3] For procedures with a risk of aerosol generation, a self-contained breathing apparatus should be used.[1]
-
Designated Area: All handling of this compound and its waste should be conducted within a designated and clearly labeled area, such as a chemical fume hood, to minimize exposure.[4] Work surfaces should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Spill Management: In the event of a spill, do not use combustible materials like paper towels. Absorb the spill with a non-combustible absorbent material, collect it in a sealed and properly labeled container for hazardous waste disposal, and decontaminate the area.
Step-by-Step Disposal Procedures
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in general waste. A comprehensive disposal plan should be established before beginning any experimental work.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, shoe covers, disposable lab coats), absorbent paper, and any other solid materials. These items should be double-bagged in clearly labeled, sealed plastic bags.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous waste.
-
Glassware: Contaminated glassware should be decontaminated using an appropriate solvent or chemical neutralization method before being washed separately.
Step 2: Labeling and Storage
All waste containers must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the name "this compound". Store these containers in a secure, designated area, away from incompatible materials, while awaiting disposal.
Step 3: Disposal Method Selection
There are two primary methods for the proper disposal of this compound waste:
-
Incineration via a Licensed Contractor (Recommended): The most common and recommended method is to engage a licensed hazardous material disposal company. This ensures that the waste is handled and destroyed in compliance with all federal, state, and local regulations.
-
On-Site Chemical Degradation (for Liquid Waste): For laboratories equipped to handle such procedures, chemical degradation can be an effective method for treating liquid nitrosamine waste. A one-step procedure involving treatment with aluminum-nickel alloy powder and aqueous alkali has been shown to rapidly reduce nitrosamines to less harmful corresponding amines. This method is efficient and inexpensive but should only be performed by trained personnel in a controlled environment.
Quantitative Data Summary
For solutions of this compound, specific waste codes under the Resource Conservation and Recovery Act (RCRA) may apply, particularly if the solution has certain characteristics or contains other regulated substances.
| Waste Characteristic/Component | RCRA Waste Code | Description |
| Ignitability | D001 | Applies if the waste has a flash point of less than 140°F. This compound solutions in flammable solvents like acetonitrile are likely to fall under this code. |
| Methanol | U154 | If methanol is used as a solvent in the this compound solution, this code should be used. |
Always consult with your institution's Environmental Health and Safety (EHS) department to ensure the correct waste codes are assigned.
Experimental Protocol: Chemical Degradation of Nitrosamine Waste
The following is a detailed methodology for the chemical degradation of nitrosamine waste using an aluminum-nickel alloy, adapted from established procedures.
Materials:
-
Nitrosamine waste solution
-
1 M Potassium hydroxide (KOH) solution
-
Aluminum-nickel alloy powder
-
Acetone (optional, for quenching)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation: Ensure the concentration of the nitrosamine in the waste solution does not exceed 10 g/L. The reaction vessel should be no more than one-quarter full.
-
Alkalinization: Add an equal volume of 1 M KOH solution to the nitrosamine waste.
-
Reduction: While stirring the mixture, slowly add 50 g of aluminum-nickel alloy powder per liter of the original nitrosamine solution. Caution: This reaction is exothermic and generates hydrogen gas. Use an ice bath to moderate the temperature.
-
Reaction: Continue stirring the mixture for 24 hours after the final addition of the alloy.
-
Quenching (Optional but Recommended): To deactivate any remaining reactive nickel, add 1 ml of acetone for every gram of aluminum-nickel alloy used. Continue stirring for an additional 24 hours.
-
Filtration: Separate the solid and liquid components of the mixture via filtration.
-
Final Disposal: The filtrate should be poured over an absorbent material and disposed of as solid waste for incineration. The solid filter cake should be placed in a glass or metal beaker away from flammable materials for 24 hours before being discarded with non-burnable solid waste.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these rigorous procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while maintaining the highest standards of laboratory safety. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Essential Safety and Logistical Information for Handling N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of N-Nitrosometoprolol. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this compound from receipt to disposal. Given that this compound is a suspected carcinogen, adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Health Hazard and Exposure Data
This compound is classified as a genotoxic derivative of metoprolol and is suspected of causing cancer[1][2]. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation[3]. The U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit for this compound, underscoring the need for stringent exposure controls.
| Parameter | Value | Reference |
| Acceptable Intake (AI) Limit | 1500 ng/day | U.S. FDA |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | [3] |
| Eye Irritation | Causes serious eye irritation | [3] |
| Carcinogenicity | Suspected of causing cancer | |
| LD50/LC50 | No data available |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Preparation of Solutions and Aliquoting (in a certified chemical fume hood) | - Disposable lab coat with tight cuffs- Chemical splash goggles- Face shield (if there is a splash hazard)- Double-gloving with chemical-resistant gloves (e.g., nitrile) |
| Handling of Solutions (outside of a fume hood, e.g., instrument loading) | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Spill Cleanup | - Disposable, chemical-resistant coveralls- Chemical splash goggles and face shield- Double-gloving with heavy-duty, chemical-resistant gloves- NIOSH-approved respirator with appropriate cartridges for organic vapors |
| Waste Disposal | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves |
Experimental Protocols
Receiving and Storage of this compound
Objective: To safely receive and store this compound, minimizing the risk of exposure and ensuring compound stability.
Materials:
-
Sealed container of this compound
-
Lab coat
-
Safety glasses with side shields
-
Nitrile gloves
-
Secondary containment (e.g., a chemical-resistant tray)
-
-20°C freezer
Procedure:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leaks. If damage is observed, do not open the package. Move it to a designated isolation area within a fume hood and contact your institution's Environmental Health and Safety (EHS) department.
-
If the packaging is intact, don the appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Carefully open the shipping package in a well-ventilated area, preferably within a chemical fume hood.
-
Remove the primary container and inspect it for any damage or leaks.
-
Place the primary container in a labeled, sealed, and chemical-resistant secondary container.
-
Store the secondary container in a designated and labeled -20°C freezer. The storage area should be clearly marked with a "Carcinogen" warning sign.
-
Update the chemical inventory with the receipt date, quantity, and storage location.
Preparation of this compound Solutions
Objective: To safely prepare solutions of this compound, preventing aerosol generation and skin/eye contact.
Materials:
-
This compound (as a solid or in a pre-made solution)
-
Solvent (e.g., acetonitrile)
-
Volumetric flasks and other necessary glassware
-
Pipettes and pipette tips
-
Analytical balance (if starting from solid)
-
Disposable lab coat
-
Chemical splash goggles
-
Double-gloving with nitrile gloves
-
Certified chemical fume hood
-
Absorbent bench paper
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with absorbent bench paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Personal Protective Equipment:
-
Don a disposable lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Weighing (if applicable):
-
If starting with solid this compound, perform all weighing operations within the fume hood on an analytical balance.
-
Use a disposable weighing boat.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid or the required volume of the stock solution into a volumetric flask.
-
Add the solvent slowly to avoid splashing.
-
Cap the flask and mix gently by inversion. Avoid shaking vigorously to prevent aerosol formation.
-
-
Post-Preparation:
-
Seal all containers containing this compound.
-
Wipe the exterior of all containers with a solvent-moistened disposable wipe to remove any external contamination.
-
Dispose of all contaminated disposable items (e.g., pipette tips, weighing boats, wipes) in a designated hazardous waste container within the fume hood.
-
-
Decontamination:
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the remaining PPE and wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Spill Response Plan
Objective: To safely manage spills of this compound, protecting personnel and the environment.
Procedure:
-
Minor Spill (inside a chemical fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double gloves and safety goggles.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a chemical fume hood or a large volume spill):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the substance is flammable.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal Plan
Objective: To dispose of this compound waste in a safe and compliant manner.
Procedure:
-
Waste Segregation:
-
All solid and liquid waste containing this compound must be collected as hazardous waste.
-
This includes unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Carcinogen," "Toxic").
-
-
Disposal of Sharps:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
-
Visualizations
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
